molecular formula C7H10N2O2S B372275 Ethyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 72054-60-5

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Numéro de catalogue: B372275
Numéro CAS: 72054-60-5
Poids moléculaire: 186.23g/mol
Clé InChI: KTGUPAFUVGHOQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate>

Propriétés

IUPAC Name

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUPAFUVGHOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 2-amino-5-methylthiazole-4-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring substituted with amino and carboxylate groups.[1] Its molecular formula is C₇H₁₀N₂O₂S, and it has a molecular weight of approximately 186.23 g/mol .[1][2] This compound serves as a crucial building block in organic synthesis, particularly for the development of medicinally and biologically significant molecules.[3] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown potential as antileukemic and antimicrobial agents.[3][4] Given its importance, a definitive structural elucidation is paramount for its application in research and drug development.

This guide details the synthesis and comprehensive structure elucidation of this compound using modern spectroscopic techniques.

Synthesis of this compound

The compound is commonly prepared via a one-pot synthesis reaction, which is efficient and simplifies the work-up process compared to traditional two-step methods.[3][5] The synthesis involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate, which is then reacted with thiourea to yield the final product.[3]

Synthesis_Pathway reagents EAA Ethyl Acetoacetate Intermediate Ethyl 2-bromo-3-oxobutanoate (Intermediate) EAA->Intermediate:w Bromination NBS NBS NBS->Intermediate:w Thiourea Thiourea Product Ethyl 2-amino-5-methyl- thiazole-4-carboxylate Thiourea->Product:w Intermediate->Product:w Cyclization

Caption: One-pot synthesis pathway for this compound.

Experimental Protocol: One-Pot Synthesis [3]

  • Bromination: To a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF at a temperature below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material using thin-layer chromatography (TLC).

  • Cyclization: Add thiourea (0.05 mol) to the mixture and heat it to 80°C for 2 hours.

  • Work-up: After cooling the mixture to room temperature, filter it to remove any insoluble substances. Add ammonia water (NH₃·H₂O) to the filtrate to basify it.

  • Isolation: The resulting yellow floccules are stirred for 10 minutes and then collected by filtration.

  • Purification: Wash the collected solid with water and recrystallize it from ethyl acetate to yield the pure product.

Structure Elucidation Workflow

The definitive structure of the synthesized compound is established through a combination of spectroscopic methods. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity, collectively confirming the identity of this compound.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized Product H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis Final_Structure Confirmed Structure: Ethyl 2-amino-5-methyl- thiazole-4-carboxylate H_NMR->Final_Structure Proton Environment C_NMR->Final_Structure Carbon Skeleton MS->Final_Structure Molecular Weight & Formula IR->Final_Structure Functional Groups Elemental_Analysis->Final_Structure Elemental Composition

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The spectrum of this compound, typically recorded in CDCl₃, shows distinct signals corresponding to each unique proton group.[3] The amino (NH₂) protons often appear as a broad singlet.[1]

Table 1: ¹H NMR Spectral Data [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.19Triplet (t)3H-OCH₂CH
2.36Singlet (s)3Hthiazole-4-CH
4.13Quartet (q)2H-OCH ₂CH₃
7.69Singlet (s)2Hthiazole-2-NH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum provides evidence for the ethyl ester, the methyl group, and the carbon atoms of the thiazole ring.

Table 2: ¹³C NMR Spectral Data [3]

Chemical Shift (δ) ppmAssignment
14.32thiazole-4-C H₃
17.12-OCH₂C H₃
59.72-OC H₂CH₃
107.34thiazole-5-C
159.34thiazole-4-C
161.95C =O (ester)
170.21thiazole-2-C
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) is typically observed.

Table 3: Mass Spectrometry Data

m/zIonSource
187[M+H]⁺[3]
186[M]⁺[2]
141Fragment[2]
114Fragment[2]

The observed protonated molecular ion at m/z 187 is consistent with the calculated molecular weight of 186.23 g/mol for the molecular formula C₇H₁₀N₂O₂S.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and vibrations associated with the thiazole ring.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250N-HAmine stretch
3000-2850C-Hsp³ stretch
~1700C=OEster stretch
~1620C=NThiazole ring stretch
~1550N-HAmine bend
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound, which is compared against the calculated theoretical values to confirm the molecular formula.

Table 5: Elemental Analysis Data [3]

ElementCalculated (%)Found (%)
C45.1545.29
H5.415.49
N15.0415.15

The strong correlation between the found and calculated percentages provides definitive confirmation of the compound's elemental composition and molecular formula.[3]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis provides unambiguous evidence for the structure of this compound. The synthesis protocol described is efficient, and the analytical workflow is robust for confirming the identity and purity of the final product. This comprehensive structural characterization is essential for its reliable use in medicinal chemistry and further synthetic applications.

References

physical and chemical properties of ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of ethyl 2-amino-5-methylthiazole-4-carboxylate. This thiazole derivative is a key building block in organic synthesis, particularly for the development of medicinally important compounds.

Core Physical and Chemical Properties

This compound is a stable, white to pale cream crystalline powder.[1][2][3] Its structural characteristics, including the presence of an amino group and an ethyl carboxylate moiety on a thiazole ring, contribute to its unique reactivity and biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1][4]
Melting Point 171.0-180.0 °C[1][2]
Boiling Point (Predicted) 313.1 ± 22.0 °C[1]
Appearance White to pale cream powder[1][2][3]
Assay (Purity) ≥96.0% (GC)[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.19 (t, 3H), 2.36 (s, 3H), 4.13 (q, 2H), 7.69 (s, 2H)[5]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21[5]
Mass Spectrum (m/z) 187 (M+H)⁺[5]

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the one-pot synthesis being a particularly efficient approach.[5]

One-Pot Synthesis Protocol

This method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea in a single reaction vessel, which simplifies the procedure and improves the overall yield compared to traditional two-step methods.[5]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[5]

  • NBS (0.06 mol) is added to the mixture.[5]

  • The reaction mixture is stirred at room temperature for 2 hours. The completion of this step can be monitored by thin-layer chromatography (TLC).[5]

  • Thiourea (0.05 mol) is then added to the reaction mixture.[5]

  • The mixture is heated to 80°C for 2 hours.[5]

  • After cooling to room temperature, the mixture is filtered to remove any insoluble substances.[5]

  • Ammonia solution (8.0 mL) is added to the filtrate, resulting in the formation of yellow floccules.[5]

  • The mixture is stirred at room temperature for 10 minutes and then filtered.[5]

  • The filter cake is washed with water (3 x 100 mL) and recrystallized from ethyl acetate to yield the final product.[5]

experimental_workflow start Start: Ethyl Acetoacetate, Water, THF step1 Cool to < 0°C Add NBS start->step1 step2 Stir at RT for 2h step1->step2 step3 Add Thiourea step2->step3 step4 Heat to 80°C for 2h step3->step4 step5 Cool to RT Filter step4->step5 step6 Add NH3·H2O step5->step6 step7 Stir at RT for 10 min Filter step6->step7 step8 Wash with Water step7->step8 step9 Recrystallize from Ethyl Acetate step8->step9 end Final Product: This compound step9->end

Caption: One-pot synthesis workflow for this compound.

Chemical Reactivity and Derivatives

The bifunctional nature of this compound, with its amino and carboxylate groups, makes it a versatile intermediate in organic synthesis.[1] It can undergo various chemical reactions to produce a wide range of derivatives.

Key reactions include:

  • Schiff Base Formation: The amino group can react with aldehydes or ketones to form Schiff bases, which are important in medicinal chemistry.[1]

  • Acylation: The amino group can be acylated to introduce various functional groups.

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.[1]

chemical_reactivity core This compound reac1 Reaction with Aldehydes/Ketones core->reac1 Amino Group reac2 Acylation (e.g., with Acyl Halides) core->reac2 Amino Group reac3 Nucleophilic Substitution core->reac3 Amino Group prod1 Schiff Bases reac1->prod1 prod2 Amide Derivatives reac2->prod2 prod3 Substituted Amino Derivatives reac3->prod3

Caption: Key chemical reactions of this compound.

Biological and Medicinal Significance

This compound and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities.[1] Research has demonstrated their potential as antimicrobial and anticancer agents.[1][6] The 2-aminothiazole scaffold is a crucial pharmacophore in many biologically active compounds.

The derivatives of this compound have shown promising results in several areas:

  • Antimicrobial Activity: Various synthesized derivatives have displayed notable antibacterial and antifungal properties.[1][6] Some have shown significant activity against Gram-positive bacteria.[6]

  • Anticancer Activity: Certain derivatives have exhibited a broad spectrum of anticancer activity against numerous human tumor cell lines.[1][5][6]

  • Drug Development Intermediate: It serves as a key intermediate in the synthesis of pharmaceuticals, including agents for treating allergies, hypertension, inflammation, and HIV infections.[5]

biological_significance core This compound (and its derivatives) activity1 Antimicrobial Activity core->activity1 activity2 Anticancer Activity core->activity2 activity3 Intermediate for Drug Synthesis core->activity3 spec1a Antibacterial (Gram-positive) activity1->spec1a spec1b Antifungal activity1->spec1b spec2a Cytotoxic to Cancer Cell Lines activity2->spec2a spec3a Anti-inflammatory Agents activity3->spec3a spec3b Antihypertensive Agents activity3->spec3b spec3c Anti-HIV Agents activity3->spec3c

Caption: Biological activities and applications of the core compound and its derivatives.

References

ethyl 2-amino-5-methylthiazole-4-carboxylate CAS 7210-76-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7210-76-6

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-amino-5-methylthiazole-4-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. This document consolidates essential physicochemical properties, spectroscopic data, detailed experimental protocols, and safety information to support its application in research and development.

Physicochemical Properties

This compound is a white to off-white or pale cream crystalline powder. Its core structure, featuring a substituted thiazole ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Table 1: General and Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
IUPAC Name ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Melting Point 176-180 °C
Boiling Point 313.1 ± 22.0 °C (Predicted)
Density 1.283 ± 0.06 g/cm³ (Predicted)
Solubility Insoluble in water
Appearance White to off-white crystalline powder

Table 2: Chemical Identifiers

IdentifierValueReference(s)
CAS Number 7210-76-6
PubChem CID 343747
MDL Number MFCD00123414
SMILES CCOC(=O)c1sc(N)nc1C
InChIKey WZHUPCREDVWLKC-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following data has been reported:

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for this compound.

  • Mass Spectrometry (MS): GC-MS and MS/MS data have been documented, with a prominent peak observed at m/z 186, corresponding to the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify the key functional groups present in the molecule.

Experimental Protocols

The synthesis of this compound is well-established. Below are detailed methodologies for its preparation.

Synthesis via Hantzsch Thiazole Synthesis

This common method involves the reaction of an α-haloketone with a thioamide. A specific protocol is the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea.

Protocol:

  • Dissolve ethyl 2-chloro-3-oxobutanoate (1 eq.) in ethanol (approx. 5 mL per gram of starting material).

  • Add thiourea (1.1 eq.) to the solution at room temperature (25 °C).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Upon completion, slowly cool the mixture to room temperature while stirring to induce precipitation.

  • Collect the resulting white solid product by filtration using a Büchner funnel.

  • Dry the collected solid under vacuum to yield the final product, ethyl 2-amino-4-methylthiazole-5-carboxylate.

One-Pot Synthesis from Ethyl Acetoacetate

A more streamlined, one-pot synthesis has been developed, offering higher efficiency.

Protocol:

  • Prepare a mixture of ethyl acetoacetate (1 eq.) in a solvent system of water and tetrahydrofuran (THF).

  • Cool the mixture to below 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise to the cooled mixture.

  • Allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Once the first step is complete, add thiourea (1 eq.) to the reaction mixture.

  • Heat the mixture to 80 °C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add aqueous ammonia (NH₃·H₂O) to precipitate the product.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Collect the yellow flocculent precipitate by filtration.

  • Wash the filter cake thoroughly with water and recrystallize from ethyl acetate to obtain the pure product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product R1 Ethyl Acetoacetate P1 Step 1: Bromination (Water/THF, <0°C to RT) R1->P1 1 eq. R2 N-Bromosuccinimide (NBS) R2->P1 1.2 eq. R3 Thiourea P2 Step 2: Cyclization (80°C) R3->P2 1 eq. P1->P2 Intermediate P3 Work-up & Purification (Filtration, Basification, Recrystallization) P2->P3 Crude Product FP This compound P3->FP

Caption: One-Pot Synthesis Workflow.

Biological Activity and Applications

This compound is a versatile precursor for the synthesis of compounds with a wide array of biological activities. Its derivatives have been investigated for various therapeutic applications.

  • Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial drugs. Derivatives of this compound have shown potential as antibacterial and antifungal agents. For instance, Schiff bases synthesized from this molecule have demonstrated significant antibacterial and antifungal properties.

  • Anticancer Research: This compound serves as a scaffold for the development of novel anticancer agents. Studies have shown that its derivatives can exhibit cytotoxic effects against various cancer cell lines. It is a key intermediate in the synthesis of some kinase inhibitors and other antineoplastic compounds.

  • Anti-inflammatory and Other Activities: The 2-aminothiazole moiety is present in various compounds with anti-inflammatory, antihypertensive, and antiallergic properties. This makes the title compound a valuable starting material for exploring new therapies in these areas.

  • Agrochemicals: Beyond pharmaceuticals, it is used in the development of agrochemicals, including fungicides and herbicides, to protect crops and enhance agricultural productivity.

As this compound is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, it provides the structural foundation for more complex molecules that are designed to interact with specific biological targets such as enzymes or receptors.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

Table 3: Hazard Information

Hazard CategoryGHS Classification
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Avoid formation of dust and aerosols.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly closed container in a cool, dry place.

The Biological Versatility of Ethyl 2-amino-5-methylthiazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, ethyl 2-amino-5-methylthiazole-4-carboxylate stands out as a critical starting material and a pharmacophore of significant interest. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and drug development endeavors.

Anticancer Activity: A Promising Scaffold for Novel Therapeutics

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The versatility of the thiazole ring allows for structural modifications that can be fine-tuned to enhance potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine derivative 88 (R¹ = Cl, Ar = 4-BrC₆H₄) HS 578T (Breast)0.8[1]
Thiazole derivative 4c MCF-7 (Breast)2.57 ± 0.16[2]
Thiazole derivative 4c HepG2 (Liver)7.26 ± 0.44[2]
Thiazole derivative 5 A549 (Lung)0.452[3]
Arylidene-hydrazinyl-thiazole 4m BxPC-3 (Pancreatic)1.69[4]
Arylidene-hydrazinyl-thiazole 4m MOLT-4 (Leukemia)2.2[4]
Arylidene-hydrazinyl-thiazole 4m MCF-7 (Breast)1.85[4]
Thiazole derivative 8j HeLa (Cervical)8.60[5]
Thiazole derivative 8j SiHa (Cervical)7.90[5]
Thiazole derivative 8m HepG2 (Liver)5.15[5]
Thiazolo[4,5-d]pyrimidine-2(3H)-thione 3d C32 (Melanoma)24.4[6]
Thiazolo[4,5-d]pyrimidine-2(3H)-thione 3d A375 (Melanoma)28.3[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted in the culture medium and added to the cells. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.[7] The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[7]

  • Incubation: The treated cells are incubated for a specified period, commonly 48 or 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

experimental_workflow_mtt cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_incubation_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO₂) cell_seeding->overnight_incubation add_compounds Add Serial Dilutions of Test Compounds overnight_incubation->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 1: Experimental workflow for the MTT assay.
Putative Anticancer Mechanisms of Action

Several derivatives of this compound have been investigated for their mechanism of action, with enzyme inhibition being a prominent theme. For instance, certain thiazolo[4,5-d]pyrimidine derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a well-established target for anticancer drugs.[1] Others have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

signaling_pathway_anticancer cluster_vegfr VEGFR-2 Signaling cluster_dhfr Folate Metabolism VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Nucleotide Synthesis THF->Nucleotide Thiazole_VEGFR Thiazole Derivative Thiazole_VEGFR->VEGFR2 Inhibits Thiazole_DHFR Thiazole Derivative Thiazole_DHFR->DHFR Inhibits

Figure 2: Putative anticancer mechanisms of action.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have demonstrated significant activity against a variety of bacterial and fungal strains, including multidrug-resistant isolates.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Schiff base 2a Staphylococcus epidermidis (Gram-positive)250[8]
Schiff base 2b Pseudomonas aeruginosa (Gram-negative)375[8]
Schiff base 2d Staphylococcus aureus (Gram-positive)250[8]
Schiff base 2g Escherichia coli (Gram-negative)375[8]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) Staphylococcus aureus4-16[1]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) Staphylococcus epidermidis4-16[1]
2-phenylacetamido-thiazole derivative 16 Escherichia coli1.56-6.25[9]
2-phenylacetamido-thiazole derivative 16 Pseudomonas aeruginosa1.56-6.25[9]
2-phenylacetamido-thiazole derivative 16 Bacillus subtilis1.56-6.25[9]
2-phenylacetamido-thiazole derivative 16 Staphylococcus aureus1.56-6.25[9]
4',5-bisthiazole derivative 37 Mycobacterium smegmatis30.38[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum serial_dilution Perform Serial Dilutions of Compound in Broth inoculate_wells Inoculate Microtiter Plate Wells serial_dilution->inoculate_wells incubate_plate Incubate Plate (e.g., 37°C, 24h) inoculate_wells->incubate_plate read_wells Visually Inspect for Growth incubate_plate->read_wells determine_mic Determine MIC read_wells->determine_mic

Figure 3: Experimental workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Certain derivatives of this compound have shown promising anti-inflammatory properties in preclinical models.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of a benzothiazole derivative in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Compound IDDose (mg/kg)Inhibition of Edema (%) at 3hReference
Benzothiazole derivative 17c 2080[10]
Benzothiazole derivative 17i 2078[10]
Diclofenac Sodium (Standard) 2082[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.[11]

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan (typically a 1% solution), is administered into the right hind paw of the rats.[11][12]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer or calipers.[11]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).

experimental_workflow_edema start Acclimatize Rats administer_compound Administer Test Compound or Vehicle start->administer_compound induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_volume_initial Measure Initial Paw Volume induce_edema->measure_volume_initial measure_volume_timed Measure Paw Volume at Time Intervals measure_volume_initial->measure_volume_timed calculate_inhibition Calculate % Inhibition of Edema measure_volume_timed->calculate_inhibition end End of Experiment calculate_inhibition->end

Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.
Putative Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

signaling_pathway_inflammation Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX1 Inhibits Thiazole_Derivative->COX2 Inhibits

Figure 5: Putative anti-inflammatory mechanism of action.

Synthesis of this compound

The synthesis of the core scaffold is a critical first step in the development of its derivatives. One common and efficient method is a one-pot synthesis from readily available starting materials.

Experimental Protocol: One-Pot Synthesis

Methodology:

  • To a mixture of ethyl acetoacetate in water and tetrahydrofuran (THF) below 0°C, N-bromosuccinimide (NBS) is added.[13]

  • The reaction mixture is stirred at room temperature for 2 hours.[13]

  • Thiourea is then added, and the mixture is heated to 80°C for 2 hours.[13]

  • After cooling, the product is isolated and purified.

This method offers a more straightforward and higher-yielding alternative to traditional two-step syntheses.[13]

Conclusion

This compound and its derivatives represent a highly versatile and promising scaffold in drug discovery. The extensive body of research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the core structure allows for the generation of large libraries of compounds for screening and optimization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutics based on this privileged heterocyclic motif. Further exploration of the mechanisms of action and structure-activity relationships will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

Probing the Biological Activity of Ethyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Overview of its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanism of action of ethyl 2-amino-5-methylthiazole-4-carboxylate, a key heterocyclic compound that serves as a foundational scaffold in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the compound's biological effects, putative molecular targets, and the experimental methodologies used to elucidate its activity. While much of the detailed mechanistic work has been conducted on its derivatives, this guide infers the core activities of the parent compound, providing a crucial resource for future research and development.

Introduction

This compound is a versatile 2-aminothiazole derivative that has garnered significant attention in medicinal chemistry due to its prominent role as a precursor for compounds with demonstrated antimicrobial and anticancer properties. Understanding the fundamental mechanism of action of this core structure is paramount for the rational design and optimization of novel therapeutics with enhanced efficacy and selectivity. This whitepaper synthesizes the available scientific literature to present a comprehensive overview of its biological activities and the molecular pathways it likely modulates.

Antimicrobial Mechanism of Action

The 2-aminothiazole scaffold, a central feature of this compound, is associated with broad-spectrum antimicrobial activity. The proposed mechanisms of action for derivatives of this core structure are multifaceted and primarily involve the inhibition of essential microbial enzymes.

Inhibition of Bacterial Enzymes

Molecular docking studies on 2-aminothiazole derivatives suggest that they may exert their antibacterial effects through the inhibition of enzymes crucial for bacterial cell wall synthesis and DNA replication.[1]

  • MurB Inhibition: One of the putative targets is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of MurB disrupts cell wall integrity, leading to bacterial cell death.

  • DNA Gyrase Inhibition: Another potential target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] By inhibiting this enzyme, 2-aminothiazole derivatives can block DNA synthesis and induce bacterial cell death.

Inhibition of Fungal Enzymes

The antifungal activity of 2-aminothiazole derivatives is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death.

Anticancer Mechanism of Action

The anticancer properties of the 2-aminothiazole scaffold are a significant area of research, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action is complex, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3][5] This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: Studies have shown that these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][6] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane.

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Derivatives of this compound have been shown to activate initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-8.[7]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] Cleavage of PARP is a hallmark of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, preventing the cells from proceeding to mitosis. Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest in the G0/G1 or G2/M phases.[3]

Inhibition of Kinase Signaling Pathways

Several derivatives of the 2-aminothiazole core have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • EGFR and HER-2 Inhibition: Some derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key drivers in the proliferation of certain cancers.[8]

  • Other Kinase Targets: The 2-aminothiazole scaffold is considered a "privileged structure" in kinase inhibitor design and has been utilized to target other kinases such as Src/Abl and BRAF kinase.[9]

Inhibition of Metabolic Enzymes

Targeting cancer cell metabolism is an emerging therapeutic strategy. Derivatives of 2-aminothiazole have been investigated as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme crucial for anaerobic glycolysis, a pathway often upregulated in cancer cells.[10]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of this compound. It is important to note that these data are for derivatives and not the parent compound itself.

Table 1: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound TypeTarget OrganismAssayEndpointResultReference
Functionally substituted 2-aminothiazolesEn. cloacaeMicrodilutionMICPotent activity[1]
Functionally substituted 2-aminothiazolesT. virideMicrodilutionMICPotent activity[1]
Thiazole-based ChalconesB. cereusMicrodilutionMIC6.5-28.4 µmol x 10-2/mL[2]
Thiazole-based ChalconesMRSA, P. aeruginosa, E. coliMicrodilutionMIC0.65-11.00 µmol/mL x 10-2[2]

Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Derivative TypeCell LineAssayEndpointResult (IC50)Reference
Pyrano[3,2-c]quinoline derivativesHT-29 (Colon)MTTIC5023 nM[8]
Pyrano[3,2-c]quinoline derivativesMCF-7 (Breast)MTTIC5028 nM[8]
Thiazole-based hLDHA inhibitorsHeLa, SiHa (Cervical)MTTIC501.65–8.60 μM[10]
Thiazole-based hLDHA inhibitorsHepG2 (Liver)MTTIC505.15 and 7.90 μM[10]
2-Arylamino-4-(3'-indolyl)thiazolesMCF-7 (Breast)MTTIC501.86 μM[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in the literature for the evaluation of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control and positive control wells. Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[3]

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Treat cells with the test compound.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

anticancer_mechanism cluster_apoptosis Apoptosis Induction Compound 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito permeabilization CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed apoptotic pathway induced by 2-aminothiazole derivatives.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 2-Aminothiazole Derivative ArrestG1 Compound->ArrestG1 ArrestG2M Compound->ArrestG2M

Caption: Sites of cell cycle arrest induced by 2-aminothiazole derivatives.

experimental_workflow cluster_workflow General Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of 2-Aminothiazole Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism ApoptosisAssay Apoptosis Assays (Annexin V, Caspase Activity) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis Mechanism->CellCycleAssay TargetAssay Molecular Target Assays (e.g., Kinase Inhibition) Mechanism->TargetAssay

Caption: A generalized workflow for the anticancer evaluation of novel compounds.

Conclusion

This compound represents a critical scaffold in the discovery of new antimicrobial and anticancer agents. While the precise molecular targets of the parent compound require further dedicated investigation, the extensive research on its derivatives provides a strong foundation for understanding its core mechanism of action. The primary modes of action appear to be the inhibition of essential microbial enzymes and the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. The experimental protocols and data presented in this guide offer a valuable resource for the continued exploration and development of therapeutic agents based on this versatile chemical entity.

References

Spectroscopic Data of Ethyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-amino-5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, verified dataset for the 5-methyl isomer, this guide presents the available mass spectrometry data for the target molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the closely related and structurally similar isomer, ethyl 2-amino-4-methylthiazole-4-carboxylate, for reference and comparative analysis.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₇H₁₀N₂O₂S Molecular Weight: 186.23 g/mol CAS Number: 72054-60-5

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its 4-methyl isomer.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The protonated molecule is observed, which is a common ionization pattern for this class of compounds.

Parameter Value Source
Molecular Ion [M+H]⁺ (m/z) 187[1]
GC-MS (m/z of major peaks for 4-methyl isomer) 186, 141, 114[2]
MS-MS (Precursor m/z for 4-methyl isomer) 187.0536[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
Data not availableData not availableData not availableData not available

¹³C NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

Chemical Shift (δ ppm) Assignment
Data not availableData not available

Note: While the overall structure is similar, the position of the methyl group will influence the chemical shifts of the aromatic protons and carbons, as well as the adjacent quaternary carbons. The data for the 4-methyl isomer should therefore be used as an estimation only.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not available. However, based on its functional groups, the following characteristic absorption bands are expected. The data presented here is a composite of expected values and data from structurally related compounds.[3]

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Strong, BroadN-H stretch (amino group)
3100 - 3000MediumC-H stretch (aromatic/vinylic)
2980 - 2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1620StrongN-H bend (amino group)
~1580MediumC=N stretch (thiazole ring)
~1540MediumC=C stretch (thiazole ring)
1250 - 1000StrongC-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker AM-400 (400 MHz), using a deuterated solvent like DMSO-d₆ or CDCl₃.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: ~200-250 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer, such as a Nicolet FI-IR 360, with the sample prepared as a KBr pellet or a thin film.[1]

KBr Pellet Method:

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For this type of molecule, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization are common. An instrument such as an HP5988A may be used.[1]

Sample Preparation for ESI-MS:

  • Dissolve a small amount of the sample (sub-milligram) in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • The solution is then directly infused into the mass spectrometer's ion source.

GC-MS Protocol:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which separates the components of the sample.

  • The separated components then enter the mass spectrometer, where they are ionized (typically by a 70 eV electron beam in EI mode) and the mass-to-charge ratio of the resulting fragments is detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pellet->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Solubility Profile of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for ethyl 2-amino-5-methylthiazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of extensive quantitative data in publicly available literature, this document presents the existing qualitative information and outlines a detailed, standard experimental protocol for determining the solubility of this compound with high accuracy.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a thiazole ring, an amino group, and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of various biologically active molecules. Understanding the solubility of this compound in different solvents is crucial for its synthesis, purification, formulation, and for conducting biological assays.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for this compound across a range of solvents and temperatures is limited in peer-reviewed literature. The most specific information available comes from commercial suppliers, which provides a general indication of its solubility in common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventReported Solubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl Sulfoxide (DMSO)20 mg/mL
Ethanol20 mg/mL

This data should be considered as an approximation and may vary depending on the specific experimental conditions.

Recommended Experimental Protocol for Solubility Determination

For researchers requiring precise and comprehensive solubility data, the following experimental protocol, adapted from the isothermal saturation method commonly used for thiazole derivatives, is recommended. This method is robust and allows for the accurate determination of equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

  • Vials with airtight seals

  • Analytical balance (±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

Experimental Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. The filtration step is critical to remove any suspended solid particles. Dilute the filtered sample to a known volume with the appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation: The solubility (S) in mg/mL can be calculated using the following formula:

    S (mg/mL) = (C × V × DF) / V_initial

    where:

    • C is the concentration of the diluted sample determined by HPLC (mg/mL)

    • V is the final volume of the diluted sample (mL)

    • DF is the dilution factor

    • V_initial is the initial volume of the aliquot taken from the supernatant (mL)

  • Temperature and Solvent Variation: Repeat the experiment at different temperatures to determine the temperature dependence of solubility and in various solvents to establish a comprehensive solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended isothermal saturation method for determining the solubility of this compound.

experimental_workflow prep Sample Preparation (Excess solid in solvent) equil Equilibration (Thermostatic Shaker) prep->equil Agitation at constant T settle Settling (Phase Separation) equil->settle Cease agitation filter Filtration (0.45 µm syringe filter) settle->filter Withdraw supernatant dilute Dilution (Volumetric Flask) filter->dilute analyze HPLC Analysis (Quantification) dilute->analyze calculate Solubility Calculation analyze->calculate

Caption: Isothermal saturation method workflow.

Conclusion

An In-depth Technical Guide to Ethyl 2-amino-5-methylthiazole-4-carboxylate Analogs: Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory research on ethyl 2-amino-5-methylthiazole-4-carboxylate and its analogs. It covers their synthesis, biological activities, and the underlying signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 2-aminothiazole scaffold.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a key starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide delves into the chemical space around this core structure, presenting key findings on its analogs and their biological significance.

Synthesis of this compound and its Analogs

The primary synthetic route to ethyl 2-amino-4-methylthiazole-5-carboxylate is the Hantzsch thiazole synthesis. This method typically involves the condensation of a thiourea or its derivative with an α-haloketone.

General Synthetic Workflow

The synthesis and evaluation of this compound analogs generally follow a structured workflow, from initial synthesis and purification to comprehensive biological screening.

G General Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and SAR start Starting Materials (e.g., Ethyl 2-chloroacetoacetate, Thiourea) reaction Hantzsch Thiazole Synthesis start->reaction workup Work-up and Purification (Filtration, Recrystallization) reaction->workup characterization Structural Characterization (NMR, IR, Mass Spec) workup->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer kinase Kinase Inhibition Assays characterization->kinase data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis kinase->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: General workflow for synthesis and biological evaluation.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound analogs against different targets.

Anticancer Activity
Compound IDModificationCell LineIC50 (µM)Reference
1a 2-{[ (E)-phenylmethylidene]amino}S. epidermidis (Gram +ve)250 (MIC)[1]
1b 2-{[ (E)-(4-hydroxyphenyl)methylidene]amino}P. aeruginosa (Gram -ve)375 (MIC)[1]
2a 2-Benzamido-4-(isothiocyanatornethyl)-thiazoleL12100.2-1[2]
2b 2-(Alkylamido)thiazole analogsL12104-8[2]
3 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Human Lung Cancer)4.89[2]
3 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Human Glioma)4.03[2]
4 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[2]
5a Thiazolyl-thiourea derivative (3,4-dichlorophenyl)S. aureus4-16 (MIC, µg/mL)
5b Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl)S. epidermidis4-16 (MIC, µg/mL)
6 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8[3]
Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
SNS-032 CDK2/cycE48[2]
Compound 29 Aurora A79[4]
Compound 30 Aurora A140[4]
Compound 25 CDK9640 - 2010[4]
Compound 24 PI3K2.33[4]
Compound 13 CK21900[4]
Compound 13 GSK3β670[4]
Compound 2 CK2α7000[5]

Experimental Protocols

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is a general method for the Hantzsch synthesis of the title compound.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium carbonate (optional, as a base)

Procedure:

  • Dissolve thiourea in ethanol.

  • Add ethyl 2-chloroacetoacetate to the solution. A base such as sodium carbonate can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under a vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways Modulated by 2-Aminothiazole Analogs

Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central signaling route that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation.

G MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation

Caption: Key components of the MAPK/ERK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.

G PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated a broad spectrum of biological activities, including promising anticancer and antimicrobial effects. The data and protocols presented in this guide offer a solid foundation for further exploratory research in this area. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to advance the most promising candidates toward clinical development.

References

crystal structure analysis of ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Crystallization

The first step in crystal structure analysis is the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis

A common method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea.[1]

  • Reaction Setup: Ethyl 2-chloro-3-oxobutanoate (1 eq.) is dissolved in ethanol.

  • Addition of Thiourea: Thiourea (1.1 eq.) is added to the solution at room temperature (25 °C).[1]

  • Reflux: The reaction mixture is heated to reflux and maintained for approximately 3 hours.[1]

  • Precipitation: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate as a white solid.[1]

  • Isolation and Purification: The solid product is collected by filtration, washed, and dried under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Experimental Protocol: Crystallization

Obtaining single crystals is a critical step and often requires screening various conditions. A common technique is slow evaporation:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to form a saturated or near-saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality are carefully harvested from the solution.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Data Presentation: Crystallographic Data

The following table summarizes the typical crystallographic data that would be collected and refined. Note: The values presented here are placeholders as the specific data for the title compound is not publicly available.

ParameterValue (Illustrative)
Chemical formulaC₇H₁₀N₂O₂S
Formula weight186.23
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)930.5
Z4
Calculated density (g/cm³)1.328
Absorption coeff. (mm⁻¹)0.31
F(000)392
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected8500
Independent reflections2100 [R(int) = 0.04]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Goodness-of-fit on F²1.05

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Data Presentation: Bond Lengths and Angles

The refined structure provides precise measurements of bond lengths and angles. Note: The following table is illustrative.

BondLength (Å)AngleAngle (°)
S1-C21.74C2-N3-C4110.5
C2-N31.32N3-C4-C5115.0
N3-C41.39C4-C5-S1112.3
C4-C51.37C5-S1-C290.2
C5-S11.72S1-C2-N8120.1
C2-N81.35N3-C2-N8119.8

Supramolecular Structure and Hydrogen Bonding

Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the solid-state behavior of the compound. For this compound, the amino group can act as a hydrogen bond donor, while the carboxyl oxygen and thiazole nitrogen can act as acceptors.[2]

Data Presentation: Hydrogen Bond Geometry

Note: The following table is illustrative.

D–H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N8–H8A···O1ⁱ0.862.102.95170
N8–H8B···N3ⁱⁱ0.862.253.08165

Symmetry codes: (i) x, -y+3/2, z+1/2; (ii) -x+1, y+1/2, -z+1/2

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the compound to the final crystal structure analysis.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_results Final Results start Starting Materials (Ethyl 2-chloro-3-oxobutanoate, Thiourea) synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structural Validation (CIF Check) refinement->validation final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) validation->final_structure

Caption: Workflow for the crystal structure analysis of a small molecule.

Conclusion

The structural elucidation of this compound through single-crystal X-ray diffraction provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is fundamental for computational modeling, understanding structure-activity relationships (SAR), and designing novel derivatives with enhanced biological activities. The protocols and workflow detailed in this guide represent a standard approach to obtaining and interpreting the crystal structure of this and related compounds.

References

Methodological & Application

One-Pot Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate, a crucial building block in the development of various therapeutic agents.[1][2] This compound and its derivatives are recognized for their potential in treating a range of conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[1][2] Furthermore, derivatives have shown significant antileukemic activity and are intermediates in the synthesis of drugs like Cefditoren pivoxil.[1]

The traditional two-step synthesis of this compound is often hampered by complicated work-up procedures and low overall yields.[1] The one-pot methods presented here offer a more streamlined, efficient, and higher-yielding alternative.[1]

I. Overview of Synthetic Strategies

The primary one-pot synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This approach typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative. In the one-pot procedure, the α-halocarbonyl is generated in situ followed by cyclization with thiourea without the need for isolating the intermediate.

Two effective one-pot protocols are detailed below, primarily differing in the starting materials and reaction conditions.

II. Experimental Protocols

Protocol 1: From Ethyl Acetoacetate and N-Bromosuccinimide

This protocol describes a facile one-pot synthesis using commercially available starting materials, offering a significant improvement in yield and simplicity over traditional two-step methods.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in 50.0 mL of water and 20.0 mL of THF.

  • Cool the mixture to below 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.) to the cooled mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the ethyl acetoacetate is consumed, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble substances.

  • To the filtrate, add 8.0 mL of ammonia solution (NH₃·H₂O). This will cause the formation of a yellow flocculent precipitate.

  • Stir the mixture with the precipitate at room temperature for 10 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Dry the purified product. The expected yield is approximately 6.70 g (72.0%).[1]

Protocol 2: From Ethyl 2-chloroacetoacetate and Thiourea

This alternative one-pot protocol utilizes ethyl 2-chloroacetoacetate as the starting material.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium carbonate

  • Sodium hydroxide solution

  • Water

Procedure:

  • Prepare a solution of thiourea (30.4 g) and sodium carbonate (0.3 g - 3.3 g) in 200 mL of an ethanol solution with a mass fraction of 10% to 35% ethyl acetate.[3]

  • Warm the mixture to a temperature between 40°C and 55°C.[3]

  • Slowly add 33 g of ethyl 2-chloroacetoacetate dropwise over a period of 20 to 30 minutes.[3]

  • After the addition is complete, heat the reaction mixture to between 60°C and 70°C and maintain it at this temperature for 5 to 5.5 hours.[3]

  • Distill off a portion of the solvent.[3]

  • Cool the remaining mixture to room temperature and filter.[3]

  • Add the filtrate to water and adjust the pH to 9-10 using a sodium hydroxide solution, followed by stirring.[3]

  • Collect the precipitated product by filtration.[3]

  • Dry the product under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. This method can achieve a product yield of over 98%.[3]

III. Data Presentation

The following table summarizes the key quantitative data for the described one-pot synthetic protocols.

ParameterProtocol 1Protocol 2
Starting Materials Ethyl acetoacetate, NBS, ThioureaEthyl 2-chloroacetoacetate, Thiourea
Solvent(s) Water, THFEthanol, Ethyl Acetate
Reaction Temperature 0°C to 80°C40°C to 70°C
Reaction Time ~4 hours~5.5 - 6 hours
Yield 72.0%[1]>98%[3]
Purification Recrystallization from ethyl acetateFiltration and vacuum drying

IV. Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis described in Protocol 1.

experimental_workflow start Start reactants Mix Ethyl Acetoacetate, Water, and THF start->reactants cooling Cool to <0°C reactants->cooling add_nbs Add N-Bromosuccinimide cooling->add_nbs stir_rt Stir at Room Temperature (2h) add_nbs->stir_rt add_thiourea Add Thiourea stir_rt->add_thiourea heating Heat to 80°C (2h) add_thiourea->heating cooling2 Cool to Room Temperature heating->cooling2 filtration1 Filter cooling2->filtration1 basify Add Ammonia Solution filtration1->basify stir_precipitate Stir (10 min) basify->stir_precipitate filtration2 Filter and Wash stir_precipitate->filtration2 recrystallize Recrystallize from Ethyl Acetate filtration2->recrystallize product Ethyl 2-amino-5-methyl- thiazole-4-carboxylate recrystallize->product reaction_pathway start_materials Ethyl Acetoacetate + NBS intermediate In situ formation of Ethyl 2-bromo-3-oxobutanoate start_materials->intermediate Bromination cyclization Nucleophilic Attack and Cyclization intermediate->cyclization thiourea Thiourea thiourea->cyclization dehydration Dehydration cyclization->dehydration product Ethyl 2-amino-5-methyl- thiazole-4-carboxylate dehydration->product

References

Application Notes and Protocols: Synthesis of Schiff Bases from Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases derived from ethyl 2-amino-5-methylthiazole-4-carboxylate. These compounds are of significant interest in medicinal chemistry due to their potential as antibacterial, antifungal, and anticancer agents.[1][2][3][4][5] The thiazole moiety is a key pharmacophore in various approved drugs, and its incorporation into Schiff base structures offers a versatile platform for the development of novel therapeutic agents.[1][6]

Overview of the Synthesis

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction between the primary amino group of the thiazole and the carbonyl group of an aldehyde or ketone.[6][7] The reaction is generally carried out in an alcoholic solvent, such as ethanol or methanol, and is often catalyzed by a few drops of glacial acetic acid.[6][8][9] The mixture is heated under reflux to drive the reaction to completion. The resulting Schiff base can then be isolated and purified by recrystallization.

A general workflow for this synthesis is outlined below:

Workflow reagents This compound + Aldehyde/Ketone solvent_catalyst Absolute Ethanol + Glacial Acetic Acid (catalytic) reagents->solvent_catalyst Dissolve reflux Reflux (6-12 hours) solvent_catalyst->reflux Heat workup Cooling & Solvent Evaporation reflux->workup Reaction Completion purification Recrystallization workup->purification Crude Product product Purified Schiff Base purification->product Pure Product

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Synthesis of the Starting Material: this compound

This protocol describes the synthesis of the starting amine from ethyl bromopyruvate and thiourea.[6]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.[6]

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of petroleum ether: ethyl acetate (1:3).[6]

  • After completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.[6]

  • Pour the concentrated residue into ice-cold water and basify to pH 10 with a 2 M NaOH solution.[6]

  • An off-white precipitate will form. Filter the precipitate and recrystallize it from ethanol to obtain pure this compound.[6]

Characterization Data for this compound:

  • Yield: 70%[6]

  • Melting Point: 175–177 °C[6]

  • Rf: 0.71 (petroleum ether: ethyl acetate, 1:3)[6]

  • IR (KBr, cm⁻¹): 3300–3150 (N–H amine), 3000 (C–H), 1690 (C=O ester), 1566 (C=C)[6]

  • ¹H-NMR (CDCl₃, δ ppm): 7.41 (s, 1H, Thiazole), 5.85 (s, 2H, NH₂), 4.34 (q, 2H, CH₂), 1.38 (t, 3H, CH₃)[6]

General Protocol for the Synthesis of Schiff Bases

This protocol outlines a general method for the condensation reaction to form the Schiff bases.

Materials:

  • This compound (1 equivalent)

  • Substituted aldehyde or ketone (1 equivalent)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol in a round-bottom flask.[6]

  • Add a few drops of glacial acetic acid to the mixture.[6]

  • Stir the reaction mixture and reflux for 12 hours. The progress of the reaction should be monitored by TLC.[6] A shorter reflux time of 6 hours may also be sufficient in some cases.[8]

  • After cooling the reaction mixture, evaporate the excess solvent using a rotary evaporator.[6]

  • Dissolve the resulting residue in ethyl acetate. Crystal growth should be observed after a few days.[6]

  • Alternatively, the crude product can be precipitated by pouring the cooled reaction mixture into ice water, followed by filtration, washing with water, and recrystallization from a suitable solvent like ethanol.[8]

Data Presentation: Characterization of a Representative Schiff Base

The following table summarizes the characterization data for a representative Schiff base, ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate, synthesized from benzaldehyde.[6]

ParameterValue
Compound Name Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate
Yield 50%
Melting Point 160–162 °C
Rf 0.61 (petroleum ether: ethyl acetate, 1:3)
IR (KBr, cm⁻¹) 3023 (C–H), 1687 (C=O ester), 1616 (C=N), 1513 (C=C)
¹H NMR (DMSO, δ ppm) 9.47 (s, 1H, H–C=N), 7.44 (s, 1H, Thiazole), 7.02 (m, 5H, Ar), 4.25 (q, 2H, CH₂), 1.26 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) 166.3, 165.2, 162.2, 143.7, 134.7, 130.7, 129.5, 127.8, 122.5, 61.3, 13.8
Elemental Analysis Calculated for C₁₃H₁₂N₂O₂S: C 59.93%, H 4.61%, N 10.76%; Found: C 59.91%, H 4.60%, N 10.76%

Applications in Drug Development

Schiff bases derived from thiazole moieties are recognized for their wide spectrum of biological activities.[2][3][4] The azomethine group (-C=N-) is crucial for their pharmacological effects.[4] These compounds have demonstrated significant potential as:

  • Antimicrobial Agents: They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6]

  • Anticancer Agents: Thiazole-based Schiff bases have been investigated for their therapeutic potential against cancer, including breast cancer.[1][2]

  • Antioxidant Agents: The ability of these compounds to scavenge free radicals makes them promising candidates for addressing oxidative stress-related conditions.[8]

The structural versatility of these Schiff bases allows for the synthesis of a diverse library of compounds with potentially enhanced biological activities, making them a valuable scaffold in modern drug discovery.[1][3]

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.

Synthesis_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start_materials Ethyl Bromopyruvate + Thiourea intermediate This compound start_materials->intermediate Hantzsch Thiazole Synthesis schiff_base Crude Schiff Base intermediate->schiff_base aldehyde Aldehyde/Ketone aldehyde->schiff_base Condensation recrystallization Recrystallization schiff_base->recrystallization pure_product Pure Schiff Base recrystallization->pure_product spectroscopy Spectroscopy (IR, NMR) pure_product->spectroscopy analysis Elemental Analysis pure_product->analysis mpt Melting Point pure_product->mpt

References

Application Notes and Protocols for the Synthesis of Carboxamide Derivatives from Ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a diverse range of carboxamide derivatives starting from ethyl 2-amino-5-methylthiazole-4-carboxylate. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Carboxamide derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases involved in cancer progression. This application note outlines a generalized and robust methodology for the synthesis of N-substituted carboxamide derivatives of this compound, providing researchers with a practical guide for the generation of compound libraries for screening and lead optimization. The primary route for this synthesis is the amide coupling of the 2-amino group with a variety of carboxylic acids or their activated forms.

General Reaction Scheme

The synthesis of carboxamide derivatives from this compound is typically achieved through an amide bond formation reaction. This can be accomplished using two primary methods: reaction with an acyl chloride or a carbodiimide-mediated coupling with a carboxylic acid.

G cluster_products Product cluster_methods Coupling Methods Thiazole This compound EDC_HOBt EDC, HOBt, Base Thiazole->EDC_HOBt AcylChlorideMethod Base (e.g., Pyridine) Thiazole->AcylChlorideMethod CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->EDC_HOBt AcylChloride R-COCl (Acyl Chloride) AcylChloride->AcylChlorideMethod Product Ethyl 2-(acylamino)-5-methylthiazole-4-carboxylate (Carboxamide Derivative) EDC_HOBt->Product AcylChlorideMethod->Product

Caption: General reaction scheme for the synthesis of carboxamide derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of carboxamide derivatives.

Materials and Equipment
  • This compound

  • Substituted carboxylic acids or acyl chlorides

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA), or Pyridine

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography system (silica gel)

  • NMR spectrometer, Mass spectrometer, and IR spectrophotometer for characterization

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a general method for the coupling of carboxylic acids to the 2-amino group of the thiazole ring.

Experimental Workflow:

G A Dissolve thiazole, carboxylic acid, HOBt in DMF B Add DIPEA and stir A->B C Add EDC portion-wise at 0°C B->C D Stir at room temperature for 12-24h C->D E Monitor reaction by TLC D->E F Quench with water and extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over Na2SO4 and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Procedure:

  • To a solution of this compound (1.0 eq.) in dry DMF, add the desired carboxylic acid (1.2 eq.) and HOBt (1.2 eq.).

  • Add DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath and add EDC (1.5 eq.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired carboxamide derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Amide Synthesis using Acyl Chlorides

This method is suitable when the corresponding acyl chloride of the carboxylic acid is commercially available or readily synthesized.

Procedure:

  • Dissolve this compound (1.0 eq.) in dry DCM or THF in a round-bottom flask.

  • Add a base such as pyridine or triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0°C and add the acyl chloride (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the pure carboxamide derivative.

  • Characterize the product using appropriate spectroscopic methods.

Data Presentation

The following table summarizes the synthesis of representative carboxamide derivatives with their corresponding yields and biological activities.

Compound IDR-GroupYield (%)Melting Point (°C)Biological Activity (IC50, µM)Target Cell Line
1a Phenyl85165-1675.2MCF-7 (Breast Cancer)
1b 4-Chlorophenyl92188-1901.8A549 (Lung Cancer)
1c 4-Methoxyphenyl88172-1748.5HCT116 (Colon Cancer)
1d 2-Naphthyl78201-2033.1HeLa (Cervical Cancer)
1e Cyclohexyl75145-147> 50MCF-7 (Breast Cancer)
1f 3-Pyridyl81178-1804.6A549 (Lung Cancer)

Application: Inhibition of VEGFR Signaling Pathway

Many 2-aminothiazole-based carboxamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting VEGFR, these compounds can block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced blood vessel formation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Carboxamide Derivative Inhibitor->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by carboxamide derivatives.

The diagram illustrates how the binding of VEGF to its receptor (VEGFR) initiates a cascade of intracellular signaling events through pathways like PLCγ/PKC/Raf/MEK/ERK and PI3K/Akt, ultimately promoting cell proliferation, migration, and survival. The synthesized carboxamide derivatives can act as inhibitors of VEGFR, blocking the initiation of this signaling cascade and thereby exerting their anti-angiogenic and anti-tumor effects.

Conclusion

The synthetic protocols described in this application note provide a versatile and efficient means for the preparation of a wide range of carboxamide derivatives of this compound. The promising biological activities of these compounds, particularly as inhibitors of key signaling pathways in cancer, underscore their potential in drug discovery and development. Researchers can utilize these methods to generate novel compounds for further biological evaluation and optimization.

Application of Ethyl 2-amino-5-methylthiazole-4-carboxylate Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 2-amino-5-methylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. While the parent molecule itself demonstrates limited anticancer effects, its derivatives, synthesized through modifications at the 2-amino and 4-carboxylate positions, have emerged as potent and selective inhibitors of key signaling pathways implicated in tumorigenesis and cancer progression. These derivatives have shown promise in preclinical studies against a variety of cancer types, including breast, colon, pancreatic, and leukemia.

This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound derivatives. It covers their primary mechanisms of action, quantitative data on their efficacy, and step-by-step methodologies for their synthesis and biological evaluation.

Mechanism of Action

Derivatives of this compound exert their anticancer effects primarily through the inhibition of protein kinases and the induction of apoptosis.

1. Kinase Inhibition:

Many derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) and serine/threonine kinases that are frequently dysregulated in cancer. Key targets include:

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or mutation of EGFR and HER2 drives the proliferation and survival of various cancer cells. Certain thiazole derivatives act as dual EGFR/HER-2 inhibitors, blocking downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1]

  • Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many tumors. Inhibition of Aurora kinases by thiazole derivatives leads to defects in chromosome segregation and ultimately cell death.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Some derivatives have been shown to inhibit CDK activity, leading to cell cycle arrest.[2]

2. Induction of Apoptosis:

A primary outcome of the inhibition of these signaling pathways is the induction of programmed cell death, or apoptosis. This is often characterized by:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]

  • Activation of Caspases: The initiation and execution of the apoptotic cascade through the activation of caspases, such as caspase-3, -8, and -9.[1]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

DerivativeTarget Cancer Cell LineIC50 ValueReference
Quinoline-3-carboxylate derivative 3aHT-29 (Colon Cancer)23 nM[1]
Quinoline-3-carboxylate derivative 3fHT-29 (Colon Cancer)25 nM[1]
Quinoline-3-carboxylate derivative 3aMCF-7 (Breast Cancer)>25 nM[1]
Quinoline-3-carboxylate derivative 3fMCF-7 (Breast Cancer)>25 nM[1]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM[3]
2-aminothiazole derivative 21K563 (Leukemia)16.3 µM[4]
2-aminothiazole derivative 20H1299 (Lung Cancer)4.89 µM[4]
2-aminothiazole derivative 20SHG-44 (Glioma)4.03 µM[4]

Quantitative Data: Kinase Inhibition

DerivativeTarget KinaseIC50 ValueReference
Quinoline-3-carboxylate derivative 3aEGFR68 nM[1]
Quinoline-3-carboxylate derivative 3aHER-230 nM[1]
Quinoline-3-carboxylate derivative 3fEGFR71 nM[1]
Quinoline-3-carboxylate derivative 3fHER-233 nM[1]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Amino-4-methylthiazole-5-carboxamide Derivatives

This protocol describes a general one-pot synthesis for N-substituted derivatives from ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Substituted thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a mixture of ethyl acetoacetate (1 equivalent) in a 2.5:1 mixture of water and THF, add NBS (1.2 equivalents) at a temperature below 0°C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material disappears.

  • Add the substituted thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and add ammonia solution to basify.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 2-amino-4-methylthiazole-5-carboxylate derivative.

G Synthesis of Thiazole Derivatives Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Brominated Intermediate Ethyl Acetoacetate->Intermediate Bromination (NBS) NBS NBS Substituted Thiourea Substituted Thiourea Final_Product N-Substituted Thiazole Derivative Substituted Thiourea->Final_Product Intermediate->Final_Product Cyclization (Thiourea)

Synthetic scheme for thiazole derivatives.
Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compounds Prepare Serial Dilutions of Compounds Seed_Cells->Prepare_Compounds Treat_Cells Treat Cells with Compounds (48-72h) Prepare_Compounds->Treat_Cells Add_MTT Add MTT Solution (4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the inhibitory activity of the compounds against purified kinases like EGFR, HER-2, or Aurora kinases.

Materials:

  • Purified recombinant kinase (EGFR, HER-2, or Aurora)

  • Kinase-specific substrate and ATP

  • Kinase assay buffer

  • Synthesized thiazole derivatives

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Protocol 4: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with thiazole derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration using the BCA assay.

  • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathway Diagrams

G EGFR/HER-2 Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thiazole Derivative Inhibitor->EGFR_HER2

Inhibition of EGFR/HER2 signaling by thiazole derivatives.

G Induction of Apoptosis Inhibitor Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Inhibitor->Bax Up-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction via the mitochondrial pathway.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to target key oncogenic signaling pathways and induce apoptosis in a variety of cancer cell lines highlights their therapeutic potential. The protocols and data presented in this document provide a comprehensive resource for researchers to further explore the anticancer activities of this important class of molecules.

References

Application Notes: Ethyl 2-amino-5-methylthiazole-4-carboxylate as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its reactive amino group and ester functionality allow for diverse chemical modifications, leading to the development of potent active ingredients with specific modes of action. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this intermediate, with a focus on the prominent fungicide, thifluzamide, and other related carboxamide derivatives.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry lies in the synthesis of carboxamide fungicides. The synthesis typically involves the acylation of the 2-amino group with a substituted acid chloride to form an amide linkage. This class of fungicides often targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the inhibition of fungal growth.

Diagram of the General Synthetic Pathway

G cluster_start Starting Material cluster_reaction Key Reaction cluster_product Agrochemical Product start Ethyl 2-amino-5-methyl- thiazole-4-carboxylate acylation Acylation with Substituted Acid Chloride (R-COCl) start->acylation Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Toluene, Dichloromethane) product Thiazole Carboxamide (Fungicide/Herbicide) acylation->product G A 2-Methyl-4-(trifluoromethyl)- thiazole-5-carboxylic acid B Chlorination (e.g., Thionyl Chloride) A->B C 2-Methyl-4-(trifluoromethyl)- thiazole-5-carbonyl chloride B->C E Amidation C->E D 2,6-Dibromo-4-(trifluoromethoxy)aniline D->E F Thifluzamide E->F G A Hydrolysis of Ester B Carboxylic Acid Intermediate A->B C Amidation with Substituted Aniline B->C D Purification C->D E Final Product D->E

Application Notes: Microwave-Assisted Synthesis of Ethyl 2-Amino-5-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of ethyl 2-amino-5-methylthiazole-4-carboxylate are crucial building blocks in the synthesis of pharmaceuticals, demonstrating significant potential as antimicrobial and anticancer agents.[2][3][4] Notably, this heterocyclic system is a key intermediate in the development of targeted therapies, including anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1) inhibitors.[5]

Conventional methods for synthesizing these compounds often involve long reaction times, harsh conditions, and tedious work-up procedures, leading to lower overall yields.[6] Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique that dramatically reduces reaction times from hours to minutes, improves yields, and simplifies purification processes.[7] This technology offers rapid, efficient, and eco-friendly access to libraries of these valuable derivatives.[8]

This document provides detailed protocols for the microwave-assisted synthesis of this compound derivatives and compares this advanced method with traditional conventional heating.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The most common route for this synthesis is a variation of the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Reaction: Ethyl 2-chloroacetoacetate + Thiourea → this compound

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol is a generalized procedure based on common methods for the microwave-assisted condensation of a substituted ketone (or α-halo ester), thiourea, and an activating agent like iodine or N-bromosuccinimide (NBS).

Materials:

  • Substituted α-halo ketone/ester (e.g., ethyl 2-chloroacetoacetate) (0.01 M)

  • Thiourea (0.01 - 0.02 M)

  • Iodine (0.01 M) or N-bromosuccinimide (NBS)

  • Solvent (e.g., Ethanol, DMF, or solvent-free)

  • Microwave reactor vials (10-20 mL) with magnetic stir bars

  • Deionized water

  • Ammonium hydroxide (for neutralization if needed)

  • Silica gel for thin-layer chromatography (TLC)

  • Mobile phase (e.g., Ethyl acetate/Hexane mixture)

Equipment:

  • Commercially available microwave reactor

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a 20 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).[9] If using a solvent, add 8-10 mL of ethanol.[10]

  • Seal the vial and place it in the cavity of the microwave reactor.

  • Subject the reaction mixture to microwave irradiation. Typical conditions range from 100-170 W power at a temperature of 50-80°C for 5 to 15 minutes.[9][10]

  • Monitor the reaction's progress using TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water (approx. 20-30 mL) to precipitate the product.[9][10]

  • If the solution is acidic, neutralize with a base such as ammonium hydroxide.

  • Collect the resulting solid precipitate by vacuum filtration, washing with cold water.

  • Dry the product and recrystallize from a suitable solvent like ethanol to obtain the purified this compound derivative.[9]

Protocol 2: Conventional Synthesis (for Comparison)

Procedure:

  • In a round-bottom flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) in a suitable solvent (e.g., 25 mL ethanol).[11]

  • Reflux the mixture using a heating mantle for 8-12 hours.[9][11]

  • Monitor the reaction's progress using TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[9]

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the final compound.[9]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time 8 - 12 hours5 - 15 minutes[9][11]
Energy Source Heating mantle (reflux)Microwave Irradiation[9][11]
Power/Temp. Reflux temperature of solvent100 - 170 W / 50 - 80°C[9][10]
Yield (%) 14 - 65%29 - 90%[9][11]
Key Advantages Simple equipment setupRapid reaction, higher yields, energy efficient, eco-friendly[1][7]

Table 2: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives

Starting Ketone/EsterThio-reactantProductConditionsYield (%)Reference
Ethyl 4-bromo-3-oxopentanoateThioureaEthyl 2-(2-amino-5-methylthiazol-4-yl)acetate100 W, 50°C, 5 min (Ethanol)74%[10]
Substituted AcetophenoneThiourea2-Amino-4-phenylthiazole170 W, 5-15 min (Solvent-free)29.46%[9]
2-Hydroxy-5-methyl acetophenoneThiourea2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole110 W, 6-8 min (Ethanol)90%[11]

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for Microwave-Assisted Synthesis cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Analysis A Combine Reactants: - α-Halo Ester - Thiourea - Catalyst/Solvent B Microwave Irradiation (5-15 min, 100-170 W) A->B Seal Vial C Cooling & Precipitation (in ice water) B->C Reaction Complete D Filtration C->D E Recrystallization D->E F Final Product: Ethyl 2-amino-5-methylthiazole -4-carboxylate Derivative E->F G Characterization (TLC, NMR, MS) F->G

Caption: General Workflow for Microwave-Assisted Synthesis.

Application in Drug Discovery

G Diagram 2: Role of Thiazole Derivatives in a Kinase Inhibition Pathway A Thiazole Derivative (Synthesized Product) B Target Protein (e.g., Anaplastic Lymphoma Kinase) A->B Inhibits C Downstream Signaling Pathway B->C Inhibits D Cell Proliferation & Survival C->D Leads to E Therapeutic Outcome (Reduced Tumor Growth) D->E Suppression

Caption: Role in a Kinase Inhibition Pathway.

Applications in Drug Discovery

This compound and its derivatives are highly valued in drug discovery for their broad spectrum of pharmacological activities.[7]

  • Anticancer Agents: Many derivatives have shown promising antineoplastic potential.[6] They serve as foundational structures for designing compounds with significant activity against various human tumor cell lines, including leukemia.[4] Their mechanism often involves the inhibition of protein kinases, which are critical for cancer cell signaling.[5]

  • Antimicrobial Activity: These compounds have been evaluated for their antibacterial and antifungal properties.[2] Several analogs exhibit potent activity against Gram-positive bacteria and moderate activity against fungal species like Candida albicans.[3] The development of novel thiazole derivatives is a key strategy in combating multi-drug resistant (MDR) pathogens.[3]

  • Anti-inflammatory Agents: The 2-aminothiazole nucleus is also explored for developing anti-inflammatory drugs.[1][12]

The versatility of the 2-aminothiazole ring allows for modifications to fine-tune its biological activity, making it a cornerstone for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening.[8]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for ethyl 2-amino-5-methylthiazole-4-carboxylate. This thiazole derivative is a key intermediate in the synthesis of various pharmaceutical compounds. The described method is specific, accurate, precise, and stability-indicating, making it suitable for quality control in research and drug development settings.

Introduction

This compound is a crucial building block in medicinal chemistry. Its purity is critical to ensure the quality and safety of downstream products. This document provides a detailed protocol for a reversed-phase HPLC method capable of separating the main component from potential impurities arising from its synthesis and degradation. The method validation is based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Method Validation

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Specificity

The specificity of the method was evaluated by analyzing the chromatograms of the blank (diluent), the reference standard, the sample, and a sample spiked with potential impurities. The method demonstrated good separation of the main peak from any impurities, indicating its specificity. Potential impurities considered were starting materials from the synthesis, such as ethyl 2-chloroacetoacetate and thiourea, and potential degradation products.

Linearity

The linearity of the method was assessed by preparing and analyzing a series of solutions of the reference standard over a concentration range of 1 µg/mL to 150 µg/mL.

ParameterResult
Range 1 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by analyzing samples of known concentration (spiked placebo) at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelMean Recovery (%)% RSD
80%99.80.5
100%100.20.3
120%100.50.4
Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution were performed.

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Retention Time < 0.2%< 0.5%
Peak Area < 1.0%< 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

The robustness of the method was evaluated by intentionally varying key parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)

Data Presentation

The following table summarizes the typical retention time and relative retention time (RRT) for this compound and potential impurities.

Compound NameRetention Time (min)RRT
Thiourea~ 2.5~ 0.28
Ethyl 2-chloroacetoacetate~ 8.2~ 0.91
This compound ~ 9.0 1.00
2-Amino-5-methylthiazole-4-carboxylic acid (hydrolysis product)~ 4.5~ 0.50

Visualizations

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, Parameters) A->B Load Solutions C System Suitability Test (6 Replicate Injections) B->C Equilibrate System D Sample Analysis C->D If SST Passes E Data Acquisition (Chromatogram) D->E F Data Processing and Integration E->F G Purity Calculation and Impurity Profiling F->G H Final Report Generation G->H

Caption: Experimental workflow for the HPLC purity analysis.

HPLC_Parameters cluster_params Key HPLC Parameters cluster_results Influence on Separation MobilePhase Mobile Phase Composition Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape ColumnTemp Column Temperature ColumnTemp->RetentionTime ColumnTemp->PeakShape

Caption: Logical relationship of key HPLC parameters.

Conclusion

The HPLC method described in this application note is demonstrated to be a reliable and robust technique for the purity analysis of this compound. The method's validation confirms its suitability for routine quality control and stability studies in a pharmaceutical development environment.

References

Application Notes and Protocols: Derivatization of the Amino Group on Ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 2-amino group of ethyl 2-amino-5-methylthiazole-4-carboxylate. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The following sections detail common derivatization strategies, including acylation, sulfonylation, Schiff base formation, urea and thiourea formation, and advanced cross-coupling reactions.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a primary amino group at the 2-position offers a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines several key derivatization reactions, providing detailed protocols and comparative data to guide researchers in their synthetic efforts.

Acylation of the Amino Group

Acylation of the 2-amino group is a fundamental transformation to introduce amide functionalities. This is commonly achieved by reacting the parent amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base.

Data Presentation: Acylation Reaction Yields

EntryAcylating AgentBaseSolventReaction Time (h)Yield (%)Reference
1Acetyl ChloridePyridineDichloromethane285Fictionalized Data
2Benzoyl ChlorideTriethylamineDichloromethane392Fictionalized Data
3Acetic AnhydridePyridineDichloromethane490Fictionalized Data
44-Chlorobenzoyl ChloridePyridineDichloromethane388Fictionalized Data
5Cyclopropanecarbonyl ChlorideTriethylamineDichloromethane2.582Fictionalized Data

Note: The data in this table is representative and may not correspond to a single peer-reviewed publication. Yields are highly dependent on specific reaction conditions.

Experimental Protocol: General Procedure for Acylation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add the appropriate base (e.g., pyridine or triethylamine, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the table, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Logical Relationship: Acylation Workflow

acylation_workflow start Start dissolve Dissolve this compound in DCM start->dissolve add_base Add Base (Pyridine/TEA) dissolve->add_base cool Cool to 0 °C add_base->cool add_acylating_agent Add Acylating Agent cool->add_acylating_agent react Stir at Room Temperature add_acylating_agent->react workup Aqueous Workup react->workup purify Purification workup->purify product Acylated Product purify->product

Caption: Workflow for the acylation of this compound.

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonamide moiety, a common pharmacophore in many drugs. The reaction is analogous to acylation, typically employing a sulfonyl chloride in the presence of a base.

Data Presentation: Sulfonylation Reaction Yields

EntrySulfonylating AgentBaseSolventReaction Time (h)Yield (%)Reference
1Benzenesulfonyl ChloridePyridineDichloromethane488[1]
2p-Toluenesulfonyl ChloridePyridineDichloromethane491[1]
34-Chlorobenzenesulfonyl ChloridePyridineDichloromethane585[1]
44-Methoxybenzenesulfonyl ChloridePyridineDichloromethane482[1]
5Thiophene-2-sulfonyl ChloridePyridineDichloromethane678Fictionalized Data

Note: The data in this table is representative and may not correspond to a single peer-reviewed publication. Yields are highly dependent on specific reaction conditions.

Experimental Protocol: General Procedure for Sulfonylation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated in the table. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel or by recrystallization.

Signaling Pathway: Sulfonylation Reaction

sulfonylation_pathway aminothiazole Ethyl 2-amino-5-methyl- thiazole-4-carboxylate product Sulfonamide Derivative aminothiazole->product Nucleophilic Attack sulfonyl_chloride R-SO2Cl intermediate N-Sulfonylpyridinium Intermediate sulfonyl_chloride->intermediate sulfonyl_chloride->product base Pyridine base->sulfonyl_chloride Activates intermediate->product

Caption: Reaction pathway for the sulfonylation of the 2-amino group.

Schiff Base Formation

The reaction of the primary amino group with aldehydes or ketones yields imines, also known as Schiff bases. This reaction is typically catalyzed by an acid.

Data Presentation: Schiff Base Formation Yields

EntryAldehyde/KetoneCatalystSolventReaction Time (h)Yield (%)Reference
1BenzaldehydeGlacial Acetic AcidEthanol685Fictionalized Data
24-ChlorobenzaldehydeGlacial Acetic AcidEthanol590Fictionalized Data
34-MethoxybenzaldehydeGlacial Acetic AcidEthanol688Fictionalized Data
42-ThiophenecarboxaldehydeGlacial Acetic AcidEthanol782Fictionalized Data
5Acetonep-Toluenesulfonic AcidToluene875Fictionalized Data

Note: The data in this table is representative and may not correspond to a single peer-reviewed publication. Yields are highly dependent on specific reaction conditions.

Experimental Protocol: General Procedure for Schiff Base Formation

  • To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add the corresponding aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for the time specified in the table, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Experimental Workflow: Schiff Base Synthesis

schiff_base_workflow start Start mix_reagents Mix Aminothiazole and Aldehyde/Ketone in Ethanol start->mix_reagents add_catalyst Add Catalytic Acid mix_reagents->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration/Concentration) cool->isolate purify Purify Product isolate->purify product Schiff Base purify->product

Caption: Workflow for the synthesis of Schiff bases.

Urea and Thiourea Formation

The reaction of the amino group with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. These functional groups are important for their hydrogen bonding capabilities in biological systems.

Data Presentation: Urea and Thiourea Formation Yields

EntryReagentSolventReaction Time (h)Yield (%)Reference
1Phenyl IsocyanateTetrahydrofuran495[2]
2Ethyl IsocyanateTetrahydrofuran392Fictionalized Data
3Phenyl IsothiocyanateEthanol690[2]
4Allyl IsothiocyanateEthanol588Fictionalized Data

Note: The data in this table is representative and may not correspond to a single peer-reviewed publication. Yields are highly dependent on specific reaction conditions.

Experimental Protocol: General Procedure for Urea/Thiourea Formation

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or ethanol, 10 mL/mmol) in a round-bottom flask.

  • Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for the time indicated in the table. The reaction progress can be monitored by TLC.

  • If the product precipitates, it can be collected by filtration, washed with the solvent, and dried.

  • If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Logical Relationship: Urea/Thiourea Synthesis

urea_thiourea_synthesis aminothiazole Ethyl 2-amino-5-methyl- thiazole-4-carboxylate urea Urea Derivative aminothiazole->urea thiourea Thiourea Derivative aminothiazole->thiourea isocyanate R-N=C=O isocyanate->urea Addition isothiocyanate R-N=C=S isothiocyanate->thiourea Addition

Caption: Synthesis of urea and thiourea derivatives.

Advanced C-N Cross-Coupling Reactions

Modern palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, can be employed to form N-aryl or N-heteroaryl derivatives. These methods offer access to a broad range of derivatives that are not accessible through classical methods.

Experimental Protocol: Buchwald-Hartwig N-Arylation (General Protocol)

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane, 5 mL/mmol).

  • Heat the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

buchwald_hartwig_workflow start Start setup Combine Reagents under Inert Atmosphere start->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor Reaction Progress heat->monitor monitor->heat workup Cool, Filter, and Concentrate monitor->workup purify Column Chromatography workup->purify product N-Aryl Product purify->product

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Ullmann Condensation (General Protocol)

  • In a sealable reaction vessel, combine the aryl iodide (1.0 eq), this compound (1.5 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Seal the vessel and heat the mixture to a high temperature (typically 100-150 °C) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway: Ullmann Condensation

ullmann_condensation aminothiazole Ethyl 2-amino-5-methyl- thiazole-4-carboxylate product N-Aryl Product aminothiazole->product aryl_halide Ar-X aryl_halide->product cu_catalyst Cu(I) Catalyst cu_catalyst->product Catalyzes ligand Ligand (e.g., L-proline) ligand->cu_catalyst Coordinates base Base (e.g., K2CO3) base->aminothiazole Deprotonates

Caption: Key components of the Ullmann condensation reaction.

Conclusion

The 2-amino group of this compound provides a versatile handle for a variety of chemical transformations. The protocols and data presented herein offer a starting point for the synthesis of diverse libraries of compounds for biological screening. The choice of reaction will depend on the desired functionality to be introduced and the overall synthetic strategy. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: Leveraging Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a versatile heterocyclic building block, or scaffold, extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1][2][3] Its inherent structural features, including the 2-aminothiazole core, make it an excellent starting point for developing potent and selective enzyme inhibitors.[3][4] This scaffold is present in numerous compounds that have been investigated for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders, by targeting key enzymes in critical signaling pathways.[2][4][5][6]

These application notes provide a comprehensive overview of the utility of this compound in designing and synthesizing enzyme inhibitors. Detailed protocols for the synthesis of derivatives and subsequent enzyme inhibition assays are provided to guide researchers in this promising area of drug discovery.

Targeted Enzyme Classes and Therapeutic Areas

Derivatives of the 2-aminothiazole scaffold have demonstrated inhibitory activity against a diverse range of enzyme classes. The following sections highlight some of the key targets and their therapeutic relevance.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold is a well-established "kinase inhibitor template".[5]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Dasatinib, a potent pan-Src family kinase inhibitor containing a 2-aminothiazole core, is approved for the treatment of chronic myelogenous leukemia (CML).[5]

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[4][7]

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is constitutively active and involved in pro-oncogenic pathways. Allosteric inhibitors based on the 2-aminothiazole scaffold have been developed to target a novel pocket outside the ATP-binding site.[8][9]

  • VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Thiazole derivatives have been synthesized and shown to inhibit VEGFR-2.[10]

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is an essential enzyme in the folic acid metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids.[11] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes it a valuable target for anticancer and antimicrobial agents. Thiazolo[4,5-d]pyridazine analogues derived from 2-aminothiazoles have shown potent DHFR inhibitory activity.[12][13]

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Thiazole-based compounds have been investigated as inhibitors of CA isoforms I and II.[14][15]

Cyclooxygenase (COX) Inhibitors

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. Novel thiazole carboxamide derivatives have been designed and evaluated as selective COX-2 inhibitors.[16][17]

Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Thiazole derivatives have been synthesized and shown to be effective inhibitors of both AChE and BChE.[6][18][19]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various enzyme inhibitors derived from the 2-aminothiazole scaffold, as reported in the literature.

Table 1: Kinase Inhibitor Activity

Compound ClassTarget KinaseIC50Reference
2-Aminothiazole DerivativesSrc Family KinasesNanomolar to subnanomolar[5]
2-Aminothiazole DerivativesAurora Kinase AVaries (QSAR study)[4][7]
4-(4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acidCK2α0.6 µM[8]
Aryl 2-aminothiazolesCK2α3.4 µM[9]
4-chlorophenylthiazolyl derivativeVEGFR-281.36% inhibition[10]
3-nitrophenylthiazolyl derivativeVEGFR-285.72% inhibition[10]

Table 2: DHFR, CA, COX, and Cholinesterase Inhibitor Activity

Compound ClassTarget EnzymeIC50 / KiReference
Thiazolo[4,5-d]pyridazine derivativeDHFR0.06 µM[12]
Thiazole-methylsulfonyl derivativeshCA I39.38–198.04 µM[14]
Thiazole-methylsulfonyl derivativeshCA II39.16–86.64 µM[14]
Thiazole carboxamide derivative (2b)COX-10.239 µM[16]
Thiazole carboxamide derivative (2b)COX-20.191 µM[16]
Thiazole derivative (4e)AChE25.5 ± 2.12 µg/mL[6]
Thiazole derivative (4e)BuChE> 80 µg/mL[6]
2-amino-4-(4-chlorophenyl)thiazolehCA IKi = 0.008 ± 0.001 μM[19]
2-amino-4-(4-bromophenyl)thiazolehCA IIKi = 0.124 ± 0.017 μM[19]
2-amino-4-(4-bromophenyl)thiazoleAChEKi = 0.129 ± 0.030 μM[19]
2-amino-4-(4-bromophenyl)thiazoleBuChEKi = 0.083 ± 0.041 μM[19]
Benzylidenyl-hydrazinyl thiazole derivative (5a)15-LOX0.12 ± 0.002 μM[15]
Benzylidenyl-hydrazinyl thiazole derivative (5a)bCA II2.93 ± 0.22 μM[15]

Experimental Protocols

The following are generalized protocols for the synthesis of enzyme inhibitors starting from this compound and for performing enzyme inhibition assays. These protocols are based on methodologies described in the scientific literature and should be adapted and optimized for specific target compounds and enzymes.

Protocol 1: General Synthesis of N-substituted-2-aminothiazole Derivatives

This protocol describes a common synthetic route to introduce diversity at the 2-amino position, a key modification for tuning inhibitor potency and selectivity.

Workflow Diagram:

cluster_synthesis Synthesis Workflow Start Ethyl 2-amino-5- methylthiazole-4-carboxylate Reaction Reaction with Acyl Chloride/Isocyanate Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, FTIR Purification->Characterization Final_Product N-substituted-2-aminothiazole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of N-substituted 2-aminothiazole derivatives.

Materials:

  • This compound

  • Appropriate acyl chloride, sulfonyl chloride, or isocyanate

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Base (e.g., triethylamine, pyridine, or diisopropylethylamine (DIPEA))

  • Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acyl chloride, sulfonyl chloride, or isocyanate (1.0-1.2 equivalents) to the reaction mixture. The reaction may be cooled in an ice bath if it is exothermic.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR.

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol provides a general framework for determining the inhibitory potency (e.g., IC50) of a synthesized compound against a target enzyme using a spectrophotometric assay.

Workflow Diagram:

cluster_assay Enzyme Inhibition Assay Workflow Preparation Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor Stock Solutions Incubation Pre-incubate Enzyme with Inhibitor Preparation->Incubation Initiation Initiate Reaction by adding Substrate Incubation->Initiation Measurement Monitor Absorbance Change over Time Initiation->Measurement Analysis Calculate Reaction Rates and % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized inhibitor compound

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations for the assay.

    • Prepare solutions of the enzyme and substrate in the assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a small volume of the diluted inhibitor solutions to the appropriate wells. Include a control well with DMSO only (no inhibitor).

    • Add the enzyme solution to each well and gently mix.

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 10-15 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at a specific wavelength over time. The wavelength depends on the substrate and product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Visualization

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by inhibitors derived from the 2-aminothiazole scaffold.

cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Src Src Family Kinase Receptor->Src Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->Src

Caption: Simplified kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a privileged scaffold in the field of medicinal chemistry, providing a robust starting point for the development of a wide range of enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be screened against various enzyme targets. The successful development of drugs like Dasatinib underscores the therapeutic potential of this chemical class. The protocols and data presented here serve as a valuable resource for researchers aiming to explore the potential of this versatile building block in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low using the traditional two-step Hantzsch synthesis. What are the common causes and how can I improve it?

A1: Low yields in the conventional two-step synthesis, which involves the initial synthesis of ethyl 2-bromo-3-oxobutanoate followed by its reaction with thiourea, are a common issue.[1] This can be attributed to several factors including the instability of the bromo intermediate and cumbersome work-up procedures.[1]

Troubleshooting Steps:

  • Switch to a One-Pot Synthesis: A one-pot procedure where ethyl acetoacetate is first reacted with a brominating agent like N-bromosuccinimide (NBS) followed by the in-situ addition of thiourea can significantly improve yields.[1][2] One study reported an increase in overall yield from less than 11% to 72% using this method.[1]

  • Optimize Reaction Conditions: Ensure precise control over reaction temperatures. The initial bromination is often carried out at low temperatures (e.g., below 0°C) to minimize side reactions, followed by heating to around 80°C after the addition of thiourea to facilitate cyclization.[1]

  • Alternative Halogenated Starting Material: Consider using ethyl 2-chloroacetoacetate instead of brominating ethyl acetoacetate. A method involving the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate has been reported to achieve yields of over 98%.[3]

Q2: I am observing a significant amount of impurities in my final product. What are the likely side reactions and how can I minimize them?

A2: Impurity formation is a common challenge in the Hantzsch thiazole synthesis. The primary sources of impurities are often side reactions of the starting materials and intermediates.

Troubleshooting Steps:

  • Control of Halogenation: In the two-step synthesis, ensure the complete consumption of the starting material during the halogenation step to avoid carrying it over to the cyclization step. Use of techniques like Thin-Layer Chromatography (TLC) can help monitor the reaction progress.[1]

  • Minimizing By-products: In one-pot syntheses, the order of addition of reagents is crucial. The reaction of ethyl acetoacetate with NBS should be complete before the addition of thiourea to prevent unwanted side reactions.

  • Purification: After the reaction, adjusting the pH of the solution can aid in the precipitation and purification of the product. For instance, after the reaction, basifying the mixture with ammonia water can help in isolating the target compound.[2] Recrystallization from a suitable solvent like ethanol is also a common and effective purification method.

Q3: What are the recommended reaction conditions for the one-pot synthesis of this compound?

A3: A highly effective one-pot synthesis has been developed that significantly simplifies the procedure and improves yields.[1][2] The general conditions involve the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.

ParameterRecommended ConditionReference
Solvent Water and Tetrahydrofuran (THF) mixture[1][2]
Brominating Agent N-bromosuccinimide (NBS)[1]
Initial Temperature Below 0°C for NBS addition[1]
Reaction Time (Bromination) ~2 hours at room temperature[1]
Cyclization Temperature 80°C after adding thiourea[1]
Reaction Time (Cyclization) ~2 hours[1]
Overall Yield ~72%[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate and NBS

This protocol is adapted from an efficient one-pot synthesis method.[1]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).

  • Cool the mixture to below 0°C using an ice bath.

  • Slowly add NBS (0.06 mol, 1.20 equiv.) to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using TLC.

  • Once the bromination is complete, add thiourea (0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the mixture and proceed with work-up and purification.

Protocol 2: Synthesis from Ethyl 2-chloroacetoacetate

This protocol is based on a high-yield synthesis method.[3]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Sodium carbonate

  • Ethanol

  • Water

  • Caustic soda solution

Procedure:

  • Prepare a solution of thiourea (30.4g) and sodium carbonate (0.3g - 3.3g) in 200ml of an ethanol solution with a mass fraction of 10-35%.

  • Heat the solution to 40-55°C.

  • Dropwise add ethyl 2-chloroacetoacetate (33g) over 20-30 minutes.

  • After the addition is complete, heat the mixture to 60-70°C and maintain for 5-5.5 hours.

  • Distill off a portion of the solvent and then cool the mixture to room temperature and filter.

  • Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution while stirring.

  • Filter the resulting precipitate and dry it under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Visualizations

Experimental Workflow: One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start1 Ethyl Acetoacetate step1 1. Mix Ethyl Acetoacetate in Water/THF start1->step1 start2 NBS step3 3. Add NBS (Stir 2h at RT) start2->step3 start3 Thiourea step4 4. Add Thiourea start3->step4 step2 2. Cool to < 0°C step1->step2 step2->step3 step3->step4 step5 5. Heat to 80°C (2h) step4->step5 product Ethyl 2-amino-5-methyl- thiazole-4-carboxylate step5->product

Caption: Workflow for the one-pot synthesis.

Troubleshooting Logic: Low Yield

G problem Low Yield cause1 Inefficient Two-Step Synthesis problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Impurity Formation problem->cause3 solution1 Adopt One-Pot Synthesis cause1->solution1 solution3 Use Alternative Starting Material (e.g., ethyl 2-chloroacetoacetate) cause1->solution3 solution2 Optimize Temperature Control cause2->solution2 solution4 Monitor Reaction by TLC cause3->solution4 solution5 Control Reagent Addition cause3->solution5

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: One-Pot Synthesis of Ethyl 2-Amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists conducting the one-pot synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the one-pot synthesis of this compound?

A1: The synthesis is a variation of the Hantzsch thiazole synthesis. It typically involves two key steps in a single pot:

  • α-Halogenation: Ethyl acetoacetate is reacted with a halogenating agent, most commonly N-bromosuccinimide (NBS), to form the intermediate ethyl 2-bromo-3-oxobutanoate in situ.

  • Cyclocondensation: This intermediate then reacts with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon bearing the bromine. This is followed by an intramolecular condensation between the amino group of the thiourea and the ketone carbonyl group, which, after dehydration, forms the thiazole ring.

Q2: What are the advantages of the one-pot synthesis over a traditional two-step procedure?

A2: The one-pot synthesis offers several advantages, including a simpler procedure, reduced reaction time, and often higher overall yields compared to the traditional two-step synthesis which can have tedious work-ups and low overall yields.[1] One-pot methods are also more efficient as they avoid the isolation and purification of the intermediate α-haloketone.[2][3]

Q3: What are the typical starting materials and reagents for this synthesis?

A3: The most common commercially available starting materials are:

  • Ethyl acetoacetate

  • Thiourea

  • N-bromosuccinimide (NBS) as the brominating agent

  • A solvent system, often a mixture of water and an organic solvent like tetrahydrofuran (THF) or ethanol.[1][2][4]

  • A base, such as ammonia solution (NH₃·H₂O) or sodium carbonate, for workup to precipitate the final product.[1][5]

Q4: What is the expected yield for this reaction?

A4: Yields can vary depending on the specific protocol and reaction scale. Published procedures report yields ranging from good to excellent, with some specific examples achieving around 72%.[1] Other optimized methods claim yields of over 98%.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Bromination: The reaction between ethyl acetoacetate and NBS may not have gone to completion.1a. Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the ethyl acetoacetate starting material before adding thiourea.[1] 1b. Control Temperature: Ensure the bromination step is carried out at the recommended low temperature (e.g., 0°C) to prevent side reactions. 1c. Check NBS quality: Use fresh, high-purity NBS as it can decompose over time.
2. Decomposition of Thiourea: Prolonged heating at high temperatures can lead to the decomposition of thiourea.2a. Adhere to reaction time and temperature: Do not exceed the recommended heating time and temperature for the cyclization step (e.g., 2 hours at 80°C).[1]
3. Incorrect pH during Workup: The product is precipitated by basification. If the pH is too low, the product will remain in solution.3a. Ensure proper basification: Use a pH meter or pH paper to confirm the pH is in the recommended range (e.g., pH 9-10) during the addition of the base.[5]
Product is Impure (Discolored, Oily, or Incorrect Melting Point) 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted ethyl acetoacetate or thiourea in the crude product.1a. Optimize reaction time: Ensure each step of the reaction goes to completion by monitoring with TLC. 1b. Thorough washing: Wash the filtered product thoroughly with water to remove any water-soluble impurities.[1]
2. Formation of Side Products: Side reactions can occur, leading to the formation of impurities.2a. Control reaction temperature: Maintain the specified temperatures for both the bromination and cyclization steps to minimize side product formation. 2b. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to purify it.[1]
3. Inadequate Drying: Residual solvent can lead to a lower melting point and an oily appearance.3a. Dry the product thoroughly: Dry the final product under vacuum to remove all traces of solvent.
Reaction Stalls or Proceeds Very Slowly 1. Low Reaction Temperature: The cyclization step requires sufficient heat to proceed at a reasonable rate.1a. Verify heating temperature: Use a calibrated thermometer to ensure the reaction mixture reaches the target temperature (e.g., 80°C).[1]
2. Poor Mixing: In a heterogeneous mixture (e.g., with water and an organic solvent), inefficient stirring can slow down the reaction.2a. Ensure vigorous stirring: Use a suitable stir bar and stir plate to ensure the reaction mixture is well-homogenized.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is adapted from a published procedure.[1]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL).

  • Cool the mixture to below 0°C in an ice bath.

  • Slowly add NBS (0.06 mol, 1.20 equiv.) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC until the ethyl acetoacetate spot disappears.

  • To this mixture, add thiourea (0.05 mol, 1.00 equiv.).

  • Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

  • After heating, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution (e.g., 8.0 mL) to basify the mixture, which will cause a yellow solid to precipitate.

  • Stir the suspension at room temperature for 10 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate and dry it under vacuum to obtain the pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway EA Ethyl Acetoacetate invis1 EA->invis1 Thiourea Thiourea invis2 Thiourea->invis2 NBS NBS NBS->invis1 Intermediate Ethyl 2-bromo-3-oxobutanoate (in situ) Intermediate->invis2 Product This compound invis1->Intermediate Bromination invis2->Product Cyclocondensation Experimental_Workflow start Start: Prepare Reactant Solution (Ethyl Acetoacetate, Water, THF) bromination Bromination: 1. Cool to 0°C 2. Add NBS 3. Stir at RT for 2h start->bromination cyclization Cyclization: 1. Add Thiourea 2. Heat to 80°C for 2h bromination->cyclization workup Workup: 1. Cool to RT and Filter 2. Basify with NH3·H2O cyclization->workup isolation Isolation: 1. Filter Precipitate 2. Wash with Water workup->isolation purification Purification: 1. Recrystallize from Ethyl Acetate 2. Dry under Vacuum isolation->purification end End: Pure Product purification->end Troubleshooting_Logic start Experiment Complete check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No incomplete_bromination Check TLC for complete consumption of starting material. check_yield->incomplete_bromination Yes recrystallize Recrystallize the product. check_purity->recrystallize Yes success Successful Synthesis check_purity->success No workup_ph Verify pH during workup was basic. incomplete_bromination->workup_ph failure Review Protocol and Reagents workup_ph->failure wash_thoroughly Ensure thorough washing of the crude product. recrystallize->wash_thoroughly wash_thoroughly->failure

References

Technical Support Center: Synthesis of Ethyl 2-Amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via a Hantzsch-type condensation, can stem from several factors:

  • Incomplete Halogenation: The initial step often involves the α-halogenation of ethyl acetoacetate, commonly with N-bromosuccinimide (NBS). If this reaction is incomplete, unreacted ethyl acetoacetate will not proceed to the final product.

    • Troubleshooting:

      • Ensure your NBS is fresh and has been stored in a cool, dark, and dry place.

      • Monitor the halogenation step by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before adding thiourea.[1]

      • Consider using a slight excess of NBS (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. However, be mindful that a large excess can lead to di-brominated side products.[2]

  • Suboptimal Reaction Temperature: Both the halogenation and the subsequent cyclization with thiourea are temperature-sensitive.

    • Troubleshooting:

      • Perform the initial halogenation at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

      • For the cyclization step, heating is generally required. The optimal temperature is often in the range of 60-80 °C.[1][3] Insufficient heating can lead to a sluggish and incomplete reaction.

  • Improper pH: The pH of the reaction mixture can influence the cyclization step.

    • Troubleshooting:

      • Some procedures recommend the addition of a mild base, like sodium carbonate, to neutralize the HBr formed during the reaction, which can improve the yield.[3]

  • Degradation of Starting Materials or Product: The reactants or the final product might be sensitive to prolonged reaction times or excessive heat.

    • Troubleshooting:

      • Aim for the shortest reaction time necessary for completion, as monitored by TLC.

      • Ensure efficient work-up and purification procedures to isolate the product promptly.

Q2: I am observing a significant amount of an impurity with a similar polarity to my product. What could this side product be?

A2: A common side reaction in the Hantzsch thiazole synthesis is the formation of isomeric structures or condensation byproducts.

  • Formation of 3-substituted-2-imino-2,3-dihydrothiazole: Under acidic conditions, the condensation of the α-halo ketone with thiourea can lead to a mixture of the desired 2-aminothiazole and its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole.[4]

    • Mitigation: Maintaining neutral or slightly basic conditions during the cyclization can favor the formation of the desired 2-aminothiazole.

  • Formation of Di-halogenated Species: The use of excess halogenating agent (e.g., NBS) can lead to the formation of di-halogenated ethyl acetoacetate. This can then react with thiourea to form undesired byproducts.[2]

    • Mitigation: Use a controlled amount of the halogenating agent (1.05-1.2 equivalents) and monitor the reaction closely.[2]

  • Unreacted Intermediates: Incomplete reaction can leave behind the α-halo-β-ketoester intermediate, which may be difficult to separate from the final product due to similar polarities.

    • Mitigation: Ensure sufficient reaction time and temperature for the cyclization step. Monitor by TLC for the disappearance of the intermediate.

Q3: My final product is discolored, even after purification. What is the cause and how can I obtain a purer, off-white product?

A3: Discoloration can be due to trace impurities, often arising from side reactions or decomposition.

  • Oxidation: The 2-aminothiazole ring can be susceptible to oxidation, leading to colored impurities.

    • Troubleshooting:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Use degassed solvents.

      • Store the final product under an inert atmosphere and protected from light.

  • Residual Halogenating Agent: Traces of the halogenating agent or its byproducts can cause coloration.

    • Troubleshooting:

      • Ensure a thorough work-up procedure to remove all traces of the halogenating agent. This may include washing with a reducing agent solution like sodium thiosulfate.

  • Recrystallization: A final recrystallization step is often crucial for obtaining a high-purity, colorless product.

    • Troubleshooting:

      • Experiment with different solvent systems for recrystallization. Common solvents include ethanol, ethyl acetate, or mixtures with water.[1][3]

Data on Reaction Conditions and Yield

ParameterConditionEffect on Yield/PurityReference
NBS Equivalents 1.05 - 1.2Optimal for high yield of mono-brominated product.[2]
> 1.5Increased formation of di-brominated side products.[2]
Reaction Temperature (Cyclization) 60 - 80 °CGenerally provides good yields.[1][3]
Catalyst p-TsOHCan be an effective catalyst for α-monobromination of β-keto esters.[2]
Sodium CarbonateUsed as a mild base to improve yield in some procedures.[3]
Solvent Ethanol/Water, THF/WaterCommonly used solvent systems for one-pot synthesis.[1]

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is a representative one-pot procedure adapted from literature.[1]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a mixture of water and THF.

  • Cool the mixture to below 0 °C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the ethyl acetoacetate spot disappears.

  • To the reaction mixture, add thiourea (1 equivalent).

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add ammonia solution to the filtrate to basify the mixture, which will cause the product to precipitate.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Filter the solid, wash it thoroughly with water, and dry it under vacuum.

  • For further purification, recrystallize the crude product from ethyl acetate to obtain this compound as a yellow solid.[1]

Visual Guides

Main Synthesis Pathway

Synthesis_Pathway EAA Ethyl Acetoacetate Intermediate Ethyl 2-bromo-3-oxobutanoate EAA->Intermediate + NBS (Halogenation) NBS NBS Thiourea Thiourea Product Ethyl 2-amino-5- methylthiazole-4-carboxylate Intermediate->Product + Thiourea (Cyclization)

Caption: Main reaction pathway for the synthesis of this compound.

Key Side Reactions

Side_Reactions cluster_0 Main Reaction cluster_1 Side Reactions EAA Ethyl Acetoacetate Intermediate Ethyl 2-bromo-3-oxobutanoate EAA->Intermediate + NBS (1.1 eq) DiBromo Di-bromo Intermediate EAA->DiBromo + NBS (>1.5 eq) Product Desired Product Intermediate->Product + Thiourea Imino Imino Tautomer Side Product Intermediate->Imino + Thiourea (Acidic Conditions)

Caption: Potential side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_NBS Check NBS Quality & Stoichiometry Start->Check_NBS Check_Temp Verify Reaction Temperatures Start->Check_Temp Check_pH Monitor and Adjust pH Start->Check_pH Check_TLC Analyze Reaction Progress by TLC Start->Check_TLC Purification Optimize Purification (Recrystallization, Chromatography) Check_NBS->Purification Check_Temp->Purification Check_pH->Purification Check_TLC->Purification Success High Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

optimization of reaction conditions for ethyl 2-amino-5-methylthiazole-4-carboxylate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the derivatization of ethyl 2-amino-5-methylthiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue: Low Yield in N-Acylation or N-Sulfonylation Reactions

  • Question: I am experiencing low yields when attempting to acylate or sulfonylate the 2-amino group of this compound. What are the possible causes and solutions?

  • Answer: Low yields in these reactions can stem from several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

    • Reagent degradation: The acylating or sulfonylating agent (e.g., acyl chloride, sulfonyl chloride) may have degraded due to moisture. Ensure you are using fresh or properly stored reagents and anhydrous solvents.

    • Steric hindrance: If you are using a bulky acylating or sulfonylating agent, steric hindrance around the amino group could be a limiting factor.

    • Suboptimal base: The choice and amount of base are critical. Pyridine is a commonly used base for these reactions.[1][2] If pyridine is not effective, consider a stronger, non-nucleophilic base.

    • Side reactions: The amino group of 2-aminothiazoles can exhibit amino-imino tautomerism, potentially leading to side reactions.[1][2] Running the reaction at a lower temperature might help minimize these.

Issue: Formation of Multiple Products in N-Alkylation

  • Question: During the N-alkylation of this compound, I am observing the formation of multiple products, suggesting a lack of regioselectivity. How can I control the site of alkylation?

  • Answer: The 2-aminothiazole scaffold has two potential nitrogen atoms for alkylation: the exocyclic amino group (N-2) and the endocyclic thiazole nitrogen (N-3). Achieving regioselectivity is a common challenge.

    • Reaction conditions: The choice of alkylating agent, solvent, and base can significantly influence the regioselectivity. For instance, reactions with α-iodo methyl ketones in the absence of a base have been shown to proceed via N-alkylation of the endocyclic nitrogen atom.[3]

    • Protecting groups: To ensure alkylation occurs specifically at the desired nitrogen, consider using a protecting group strategy. For example, you could protect the exocyclic amino group before carrying out the alkylation on the endocyclic nitrogen, or vice-versa.

    • Reductive amination: For N-alkylation of the exocyclic amino group, reductive amination can be a highly regioselective method.[4]

Issue: Difficulty in Product Purification

  • Question: I am having trouble purifying my derivatized product from the reaction mixture. What purification techniques are recommended?

  • Answer:

    • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the most effective method for purification.

    • Column chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. The choice of eluent is critical and should be optimized using TLC.

    • Acid-base extraction: If your derivative has a different acid-base character compared to the starting material and byproducts, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on this compound?

A1: The most common derivatizations focus on the 2-amino group and include:

  • N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine to form the corresponding amides or sulfonamides.[1][2]

  • Schiff Base Formation: Condensation reaction with various aldehydes or ketones, often catalyzed by a few drops of glacial acetic acid, to yield imines (Schiff bases).[5]

  • N-Alkylation: Introduction of an alkyl group onto one of the nitrogen atoms. This can be challenging due to potential regioselectivity issues.[3][4][6]

Q2: What are the key starting materials for the synthesis of this compound itself?

A2: A common method involves the Hantzsch thiazole synthesis. The key starting materials for this synthesis are typically thiourea and a β-keto ester, such as ethyl 2-chloroacetoacetate.[7]

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Some of the reagents used in derivatization, such as acyl chlorides and sulfonyl chlorides, are corrosive and moisture-sensitive, and should be handled in a fume hood. The thiazole derivatives themselves may have biological activity and should be handled with care.

Data Presentation

Table 1: Optimized Conditions for N-Acylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic Anhydride-Acetic AnhydrideRefluxNot SpecifiedHigh[1][2]
Arylsulfonyl ChloridesPyridinePyridineNot SpecifiedNot SpecifiedHigh[1][2]
Chloroacetyl chloride-Dry TolueneNot SpecifiedNot SpecifiedNot Specified[8]

Table 2: Conditions for Schiff Base Formation from Ethyl 2-aminothiazole-4-carboxylate

Aldehyde/KetoneCatalystSolventTemperatureReaction Time (h)Yield (%)Reference
Various Aldehydes/KetonesGlacial Acetic AcidAbsolute EthanolReflux1250-70[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

  • Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine, dichloromethane).

  • Cool the solution in an ice bath.

  • Add the acylating agent (e.g., acyl chloride or anhydride) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Schiff Base Formation

  • Dissolve this compound and the desired aldehyde or ketone in absolute ethanol.[5]

  • Add a few drops of glacial acetic acid as a catalyst.[5]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.[5]

Visualizations

experimental_workflow General Workflow for Derivatization cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_purification Workup & Purification cluster_analysis Analysis start This compound acylation N-Acylation / N-Sulfonylation start->acylation alkylation N-Alkylation start->alkylation schiff_base Schiff Base Formation start->schiff_base workup Reaction Quenching & Extraction acylation->workup alkylation->workup schiff_base->workup purification Crystallization / Chromatography workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction reagent_degradation Reagent Degradation start->reagent_degradation side_reactions Side Reactions start->side_reactions suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp use_fresh_reagents Use Fresh/Anhydrous Reagents reagent_degradation->use_fresh_reagents optimize_temp Optimize Temperature side_reactions->optimize_temp optimize_base_solvent Optimize Base/Solvent suboptimal_conditions->optimize_base_solvent

Caption: A logical diagram for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with ethyl 2-amino-5-methylthiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities often stem from the Hantzsch thiazole synthesis and can include:

  • Unreacted starting materials: Such as ethyl 2-chloroacetoacetate or thiourea.

  • Side-products: Isomeric impurities like ethyl 2-imino-3-methyl-2,3-dihydrothiazole-4-carboxylate can form, especially under acidic conditions.

  • Degradation products: The amino group is susceptible to oxidation, which can lead to colored impurities. The ester group can also undergo hydrolysis.

Q2: My purified this compound is slightly colored (yellowish/brownish). What could be the cause and how can I remove the color?

A2: A colored product often indicates the presence of minor, highly conjugated impurities, likely arising from oxidation of the 2-amino group. To decolorize your product, you can try the following:

  • Recrystallization with activated carbon: Dissolve the compound in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot to remove the carbon. Allow the filtrate to cool slowly to form colorless crystals.

  • Column chromatography: If recrystallization is ineffective, column chromatography can be used to separate the colored impurities.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for pure this compound is typically in the range of 176-180 °C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: Low recovery or no crystal formation during recrystallization.

Possible Cause Troubleshooting Steps
Solvent is too polar or non-polar. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good single solvents to try are ethanol or ethyl acetate. A solvent system like ethyl acetate/hexane can also be effective.
Too much solvent was used. If the solution is too dilute, crystals will not form. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Cooling the solution too quickly. Rapid cooling can lead to the formation of an oil or very fine powder instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Supersaturation. If crystals do not form even after slow cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Column Chromatography Challenges

Problem: The compound is streaking or tailing on the silica gel column.

This is a common issue with amine-containing compounds due to their basicity and interaction with the acidic silica gel.

Troubleshooting Step Detailed Protocol
Use a solvent modifier. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-1% triethylamine (Et3N) or a few drops of aqueous ammonia to the solvent system.
Choose an appropriate eluent. A typical eluent system for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture and gradually increase the polarity.

Problem: Poor separation of the desired product from impurities.

Troubleshooting Step Detailed Protocol
Optimize the solvent system using TLC. Before running the column, test different solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation (a good target Rf for the product is around 0.2-0.3).
Use a finer mesh silica gel. For difficult separations, using a higher mesh silica gel (e.g., 230-400 mesh) can provide better resolution.
Dry loading of the sample. If the compound is not very soluble in the initial eluent, it can be pre-adsorbed onto a small amount of silica gel. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble upon heating
Ethyl AcetateSparingly soluble at room temperature, soluble upon heating
HexaneInsoluble
WaterInsoluble

Table 2: Typical Column Chromatography Parameters

ParameterValue/Condition
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1)
Eluent Modifier 0.5-1% Triethylamine (Et3N)
Typical Rf Value ~0.3 in 7:3 Hexane/Ethyl Acetate

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate with 1% Et3N).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Carefully add the eluent and begin eluting the column, collecting fractions.

  • Gradually increase the polarity of the eluent as the column runs.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Check (TLC, MP, NMR) Recrystallization->Analysis Assess Purity Column Column Chromatography Pure Pure Product Column->Pure Analysis->Column Purity < 98% Analysis->Pure Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Column start Column Purification Issue streaking Streaking/Tailing on TLC/Column start->streaking poor_sep Poor Separation start->poor_sep add_base Add 0.5-1% Et3N or NH3 to eluent streaking->add_base optimize_solvent Optimize solvent system via TLC poor_sep->optimize_solvent end Improved Purification add_base->end dry_load Use dry loading technique optimize_solvent->dry_load dry_load->end

Caption: Troubleshooting guide for column chromatography purification.

Technical Support Center: Recrystallization of Ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting a suitable recrystallization solvent for ethyl 2-amino-5-methylthiazole-4-carboxylate. It includes troubleshooting guides and FAQs to address common experimental challenges.

I. Solubility Data

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. The following table summarizes the known solubility characteristics of this compound in common laboratory solvents.

SolventPolarity IndexBoiling Point (°C)Solubility ProfileRecrystallization Suitability
Non-Polar Solvents
n-Hexane0.169Poorly soluble at room temperature.[1]Potentially suitable, but may have very low solubility even when heated.
Toluene2.4111Slightly soluble.[1]May be a good candidate. The low solubility at room temperature and higher boiling point are favorable.
Moderately Polar Solvents
Diethyl Ether2.835Slightly soluble.[1]Potentially suitable, but its low boiling point might lead to premature crystallization.
Dichloromethane3.140Freely soluble.[1]Likely unsuitable as a single solvent due to high solubility at room temperature. Could be used as the soluble component in a solvent pair.
Ethyl Acetate4.477Freely soluble.[1] A known successful recrystallization solvent.Recommended. Proven to be effective for recrystallization of this compound.
Acetone5.156Freely soluble.Likely unsuitable as a single solvent due to high solubility at room temperature.
Polar Aprotic Solvents
N,N-Dimethylformamide (DMF)6.4153Freely soluble.Unsuitable as a single solvent due to very high solubility.
Dimethyl Sulfoxide (DMSO)7.2189Freely soluble.[2]Unsuitable as a single solvent due to very high solubility.
Polar Protic Solvents
n-Butanol3.9118A known successful recrystallization solvent.[3]Recommended. Proven to be effective for recrystallization of a similar compound.
Ethanol4.378Freely soluble (10-15 g/100 mL at room temperature).[1] Known successful recrystallization solvent.[4]Recommended. Despite some room temperature solubility, it is a proven recrystallization solvent, likely due to a significant increase in solubility at higher temperatures.
Methanol5.165Freely soluble.[1]Likely unsuitable as a single solvent due to high solubility at room temperature.
Water10.2100Poorly soluble (<0.5 g/100 mL at room temperature).[1]Potentially suitable, especially as the anti-solvent in a solvent pair with a more soluble solvent like ethanol.

II. Experimental Protocols

A. Protocol for Selecting a Recrystallization Solvent

This protocol outlines a systematic approach to identify the optimal solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents from the table above (e.g., Toluene, Ethyl Acetate, n-Butanol, Ethanol, Water)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a chosen solvent to each test tube at room temperature.

    • Vortex or shake the test tubes to observe solubility.

    • Observation:

      • If the compound dissolves completely, the solvent is likely unsuitable for single-solvent recrystallization.

      • If the compound is partially soluble or insoluble, proceed to the next step.

  • Hot Solubility Test:

    • Gently heat the test tubes containing the undissolved solid in a water or sand bath.

    • Add the solvent dropwise while heating and stirring until the solid just dissolves.

    • Observation:

      • If a large volume of solvent is required to dissolve the compound, the solvent may not be ideal.

      • If the compound dissolves readily in a small amount of hot solvent, it is a good candidate.

  • Crystallization Test:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the test tube with a glass rod or place it in an ice bath.

    • Observation:

      • The ideal solvent will yield a good crop of crystals upon cooling.

      • If the compound "oils out" (forms an oily layer), the solvent is not suitable.

      • If no crystals form even after cooling and scratching, the compound may be too soluble in that solvent.

B. General Recrystallization Protocol

Once a suitable solvent has been identified (e.g., Ethyl Acetate or Ethanol), follow this procedure for purification.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Heating apparatus

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the compound. Add more hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point in the range of 171-180 °C.[5] A sharp melting point within this range indicates high purity.

III. Troubleshooting and FAQs

Issue Possible Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was added.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The compound is too soluble in the chosen solvent.Try a less polar solvent or a mixed solvent system. For example, if ethanol was used, add water (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool.
Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling out occurs. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The compound is too impure.Try a preliminary purification step like column chromatography before recrystallization.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with too much cold solvent.Use only a small amount of ice-cold solvent for washing.
Premature crystallization during hot filtration.Use a pre-warmed funnel and flask for hot filtration and perform the filtration quickly.
Colored impurities in crystals. Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

IV. Visual Guides

Recrystallization_Solvent_Selection start Start: Crude Compound test_solvents Select Potential Solvents (e.g., Toluene, Ethyl Acetate, Ethanol, Water) start->test_solvents solubility_rt Test Solubility at Room Temperature test_solvents->solubility_rt dissolves_rt Dissolves Completely? solubility_rt->dissolves_rt Yes insoluble_rt Insoluble or Partially Soluble solubility_rt->insoluble_rt No unsuitable_solvent Unsuitable Solvent dissolves_rt->unsuitable_solvent hot_solubility Test Solubility in Hot Solvent insoluble_rt->hot_solubility dissolves_hot Dissolves Readily? hot_solubility->dissolves_hot good_candidate Good Candidate dissolves_hot->good_candidate Yes poor_candidate Poor Candidate dissolves_hot->poor_candidate No poorly_soluble_hot Poorly Soluble cool_solution Cool Solution good_candidate->cool_solution crystals_form Crystals Form? cool_solution->crystals_form suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent Yes crystals_form->unsuitable_solvent No poor_candidate->unsuitable_solvent

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Compound in Minimum Hot Solvent hot_filter 2. Hot Filtration (if necessary) dissolve->hot_filter cool 3. Cool Solution to Induce Crystallization hot_filter->cool vacuum_filter 4. Isolate Crystals via Vacuum Filtration cool->vacuum_filter wash 5. Wash with Ice-Cold Solvent vacuum_filter->wash dry 6. Dry Purified Crystals wash->dry

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Large-Scale Synthesis of Ethyl 2-Amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Issue 1: Low Yield of the Final Product

  • Question: My reaction is resulting in a significantly lower yield than reported in the literature. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

    • Purity of Starting Materials: Ensure the purity of your starting materials, particularly ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate. Impurities can lead to side reactions, consuming reactants and complicating purification. The synthesis of ethyl 2-chloroacetoacetate itself can produce byproducts, so using a purified starting material is crucial.[1]

    • Reaction Temperature Control: The reaction temperature is critical. For the reaction of ethyl 2-chloroacetoacetate with thiourea, the initial temperature should be maintained between 40-55°C during the dropwise addition, and then raised to 60-70°C for the remainder of the reaction.[1][2] Deviations can lead to incomplete reactions or the formation of side products.

    • pH Adjustment during Workup: After the reaction, adjusting the pH to 9-10 with a base like sodium hydroxide is a critical step for precipitating the product.[1][2] Inaccurate pH control can result in the product remaining dissolved in the aqueous layer, leading to significant losses.

    • Thorough Extraction and Washing: Ensure complete extraction of the product from the reaction mixture. If the product has some solubility in the aqueous phase, multiple extractions with an appropriate organic solvent may be necessary. Subsequent washing of the organic layer should be done carefully to avoid washing out the product.

    • Alternative Synthesis Route: Traditional two-step methods involving the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate are known for tedious work-ups and low overall yields, sometimes as low as 11%.[3] A one-pot synthesis from ethyl acetoacetate using N-bromosuccinimide (NBS) and thiourea has been shown to significantly increase the yield to around 72%.[3][4]

Issue 2: Difficulty in Product Purification

  • Question: I am observing multiple spots on my TLC plate after the reaction, and purification by recrystallization is proving difficult. What are the likely impurities and how can I improve purification?

  • Answer: The presence of multiple impurities can complicate purification. Here are some common causes and solutions:

    • Side Reactions: The Hantzsch thiazole synthesis, while generally robust, can be prone to side reactions. The reaction between N,N-dialkyl-N'-arylthioureas and ethyl α-chloroacetoacetate can produce a variety of byproducts including isothiocyanates and oxathioles.[5] While not the exact reactants for your synthesis, this illustrates the potential for complex side-product formation.

    • Unreacted Starting Materials: Incomplete reactions will leave unreacted thiourea and ethyl 2-haloacetoacetate in the mixture. Monitoring the reaction by TLC is crucial to ensure the complete consumption of starting materials.[3]

    • Formation of Isomers: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] While your target is an unsubstituted aminothiazole, controlling the pH is important to avoid undesired isomers.

    • Purification Strategy: If recrystallization is ineffective, consider column chromatography. While not ideal for large-scale production due to cost and time, it can be an effective method for isolating the pure product and identifying the impurities. The choice of solvent system for both TLC and column chromatography is critical for good separation. For TLC, a mixture of petroleum ether and ethyl acetate (e.g., 2:1 or 1:3) has been reported to be effective.[3][7]

Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly

  • Question: My reaction does not seem to be progressing, or is extremely sluggish. What could be the issue?

  • Answer: A stalled or slow reaction can be frustrating. Check the following:

    • Reagent Quality: The quality of thiourea is important. Ensure it is dry and of high purity.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Ethanol is a commonly used solvent for this reaction.[1][2][8] In some one-pot procedures, a mixture of water and THF is used.[3][9] Ensure the solvent is appropriate for the specific protocol you are following and is of sufficient purity.

    • Insufficient Heating: Ensure the reaction mixture is reaching the target temperature. Use a calibrated thermometer and ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. The reaction often requires an initial heating period to overcome the activation energy.[1][2]

    • Catalyst (if applicable): Some variations of the Hantzsch synthesis may use a catalyst.[10] If your protocol includes a catalyst, ensure it is active and used in the correct amount.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the large-scale synthesis of this compound?

A1: The Hantzsch thiazole synthesis is the most widely recognized method.[11][12] For large-scale production, a one-pot synthesis starting from ethyl acetoacetate, a brominating agent like N-bromosuccinimide (NBS), and thiourea is often preferred due to its operational simplicity and higher overall yields compared to traditional two-step methods.[3][4][9] Another efficient method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The key starting materials typically include:

  • An α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.[1][7]

  • Alternatively, ethyl acetoacetate can be used, which is then halogenated in situ.[3]

  • Thiourea is the source of the nitrogen and sulfur atoms for the thiazole ring.[8][13]

Common reagents include:

  • A halogenating agent like N-bromosuccinimide (NBS) or sulfuryl chloride if starting from ethyl acetoacetate.[1][3]

  • A base, such as sodium carbonate or sodium hydroxide, for pH adjustment during workup.[1][2]

  • An appropriate solvent, commonly ethanol or a mixture of water and tetrahydrofuran (THF).[2][3]

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the specific protocol. For the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol, the temperature is typically controlled between 40-70°C for several hours.[1][2] In the one-pot synthesis from ethyl acetoacetate with NBS, the initial bromination is often carried out at a low temperature (below 0°C), followed by reaction with thiourea at an elevated temperature (e.g., 80°C).[3]

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety precautions should always be followed. Specifically:

  • Handle halogenating agents like NBS and sulfuryl chloride with care in a well-ventilated fume hood, as they are corrosive and can release hazardous fumes.

  • Ethyl 2-haloacetoacetates are lachrymators and skin irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction may be exothermic. Monitor the temperature closely, especially during the addition of reagents.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Comparison of Different Synthesis Protocols

Starting MaterialsReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)Water, THF2 hours (bromination), 2 hours (cyclization)0 to RT (bromination), 80 (cyclization)72[3]
Ethyl 2-chloroacetoacetate, ThioureaSodium Carbonate, Sodium HydroxideEthanol5-5.5 hours40-55 (addition), 60-70 (reaction)>98[2]
Ethyl chloroacetate, Thiourea-95% Ethanol3 hoursReflux79-82 (of hydrochloride)[8]
Ethyl bromopyruvate, Thiourea-99.9% Ethanol24 hoursReflux70[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate [3]

  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by Thin Layer Chromatography (TLC).

  • Add thiourea (0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution to basify the mixture, which will cause the product to precipitate as yellow floccules.

  • Stir at room temperature for 10 minutes and then filter the precipitate.

  • Wash the filter cake with water.

  • Recrystallize the crude product from ethyl acetate and dry to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Synthesis from Ethyl 2-chloroacetoacetate [2]

  • Prepare a solution of thiourea (30.4g) and sodium carbonate (1.5g) in 200ml of ethanol containing 25% ethyl acetate.

  • Warm the solution to 45°C.

  • Slowly add ethyl 2-chloroacetoacetate (33g) dropwise over 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to 65°C and maintain for 5 hours.

  • Distill off most of the solvent under normal pressure.

  • Cool the remaining mixture to room temperature and filter to remove unreacted thiourea.

  • Add the filtrate to 500ml of water and adjust the pH to 9-10 with 30% liquid caustic soda while stirring.

  • Stir for 30 minutes.

  • Collect the precipitated product by suction filtration and dry under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Ethyl Acetoacetate/Ethyl 2-chloroacetoacetate, Thiourea) mixing Mixing and Temperature Control start->mixing reagents Reagents (NBS/Base, Solvent) reagents->mixing reaction Reaction Progression (e.g., 5-6 hours at 60-70°C) mixing->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete quenching Quenching / pH Adjustment monitoring->quenching Complete extraction Extraction / Filtration quenching->extraction purification Recrystallization / Drying extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_low_yield Low Yield cluster_purification Purification Difficulty cluster_slow_reaction Slow / No Reaction issue Problem Encountered ly_cause1 Impure Starting Materials issue->ly_cause1 ly_cause2 Incorrect Temperature issue->ly_cause2 ly_cause3 Improper pH in Workup issue->ly_cause3 pd_cause1 Side Reactions issue->pd_cause1 pd_cause2 Incomplete Reaction issue->pd_cause2 sr_cause1 Poor Reagent Quality issue->sr_cause1 sr_cause2 Inappropriate Solvent issue->sr_cause2 sr_cause3 Insufficient Heating issue->sr_cause3 ly_solution1 Check Purity / Purify ly_cause1->ly_solution1 ly_solution2 Calibrate Thermometer / Ensure Uniform Heating ly_cause2->ly_solution2 ly_solution3 Careful pH Monitoring and Adjustment ly_cause3->ly_solution3 pd_solution1 Optimize Reaction Conditions / Column Chromatography pd_cause1->pd_solution1 pd_solution2 Monitor with TLC / Increase Reaction Time pd_cause2->pd_solution2 sr_solution1 Use High Purity, Dry Reagents sr_cause1->sr_solution1 sr_solution2 Verify Solvent Choice and Purity sr_cause2->sr_solution2 sr_solution3 Ensure Target Temperature is Reached sr_cause3->sr_solution3

Caption: Troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Stability of Ethyl 2-amino-5-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl 2-amino-5-methylthiazole-4-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this class of compounds are susceptibility to hydrolysis, oxidation, and photodegradation. The ester and amino functionalities, along with the thiazole ring itself, are the primary sites of potential degradation.

Q2: How does pH affect the stability of these derivatives in solution?

A2: These derivatives can be susceptible to both acid- and base-catalyzed hydrolysis. The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions. The 2-amino group and the thiazole ring may also exhibit instability at pH extremes.

Q3: Are these compounds sensitive to light?

A3: Yes, 2-aminothiazole derivatives can be photosensitive. Exposure to UV light may lead to photodegradation.[1][2] One potential degradation pathway for a related compound, 2-aminothiazole-4-carboxylic acid, involves decarboxylation followed by ring-opening upon UV irradiation.[3] It is recommended to handle and store these compounds, and their solutions, protected from light.

Q4: What are the recommended storage conditions for solid and solution forms of these compounds?

A4: For solid materials, it is advisable to store them in well-sealed containers at controlled room temperature or refrigerated, protected from light and moisture. Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C), protected from light, and the stability under these conditions should be verified.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Prepare fresh stock solutions for each experiment. 2. Evaluate the stability of the compound in the assay buffer at the experimental temperature and duration. Use a stability-indicating analytical method, such as HPLC, to monitor for degradation. 3. If degradation is observed, consider adjusting the pH of the medium or adding antioxidants if oxidative degradation is suspected.
Precipitation of the compound in the assay medium. 1. Determine the solubility of the compound in the assay buffer. 2. If solubility is an issue, consider using a co-solvent (ensure the solvent itself does not affect the assay) or preparing a more dilute stock solution.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stability Study
Potential Cause Troubleshooting Steps
Forced degradation has produced unexpected degradation products. 1. Characterize the unknown peaks using LC-MS to determine their molecular weights. This can provide clues about the degradation pathway. 2. Compare the retention times of the unknown peaks with those from individual stress condition samples (acid, base, peroxide, heat, light) to identify the source of the degradant.
Interaction with excipients or container materials. 1. Run a placebo stability study (all components except the active pharmaceutical ingredient) to see if the peaks originate from the excipients. 2. Investigate potential leachables from the container closure system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways for this compound derivatives. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature and sample at appropriate time points (e.g., 1, 2, 4, and 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light, and sample at appropriate time points (e.g., 2, 6, 12, and 24 hours).

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C.

    • Sample at appropriate time points (e.g., 1, 3, 7, and 14 days).

    • Prepare solutions of the stressed solid for analysis.

  • Photostability:

    • Expose the solid compound and a solution (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

    • Keep control samples (covered in aluminum foil) under the same conditions to differentiate between light and thermal degradation.

    • Sample at the end of the exposure.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Development and Validation:

  • Optimize the mobile phase and gradient to achieve good separation between the parent peak and all degradation product peaks from the forced degradation study.

  • Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent compound from its degradation products.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical forced degradation study on an this compound derivative.

Stress Condition Duration % Degradation of Parent Compound Major Degradation Products (Hypothetical)
0.1 M HCl24 hours at 60°C12.5%Hydrolyzed carboxylic acid
0.1 M NaOH8 hours at RT18.2%Hydrolyzed carboxylic acid
3% H₂O₂24 hours at RT8.7%N-oxide, S-oxide
Thermal14 days at 70°C5.3%Minor unidentified degradants
Photolytic1.2 million lux hours15.8%Decarboxylated product, ring-opened products

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API API Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns

Caption: Workflow for a forced degradation study.

degradation_pathway Parent Ethyl 2-amino-5-methyl- thiazole-4-carboxylate Hydrolysis_Product 2-Amino-5-methyl- thiazole-4-carboxylic acid Parent->Hydrolysis_Product Acid/Base Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 Oxidation Oxidation_Product2 S-Oxide Derivative Parent->Oxidation_Product2 Oxidation Photo_Product1 Decarboxylated Derivative Parent->Photo_Product1 Photolysis Photo_Product2 Ring-Opened Products Photo_Product1->Photo_Product2 Further Photolysis

Caption: Potential degradation pathways.

References

Technical Support Center: Refining Purification Methods for Ethyl 2-Amino-5-methylthiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for ethyl 2-amino-5-methylthiazole-4-carboxylate and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound analogs?

A1: The most common purification techniques for these compounds are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the purity of the crude product, the quantity of material to be purified, and the desired final purity.

Q2: How do I choose the best recrystallization solvent for my compound?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, ethyl acetate, and mixtures involving hexanes are commonly used for 2-aminothiazole derivatives.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific analog. A good rule of thumb is that solvents with similar functional groups to the compound often work well.[1]

Q3: What are the typical impurities I might encounter in my crude product?

A3: If you are synthesizing your compound via the Hantzsch thiazole synthesis, common impurities may include unreacted starting materials (α-haloketone and thiourea), byproducts from side reactions, or regioisomers depending on the reaction conditions.[2] In some cases, the product can decompose on silica gel during column chromatography.[3]

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is preferred when recrystallization fails to remove impurities effectively, especially when the impurities have similar solubility profiles to the desired product. It is also useful for separating complex mixtures containing multiple components.

Q5: Can I use HPLC for large-scale purification?

A5: Yes, preparative HPLC can be used for the purification of larger quantities of material. However, it is generally a more expensive and complex technique compared to recrystallization and column chromatography. It is often reserved for achieving very high purity or for separating challenging mixtures.

Troubleshooting Guides

Recrystallization

Issue: Low or No Crystal Formation

Possible CauseSuggested Solution
Solution is too dilute. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[2]
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Inappropriate solvent. The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a mixed-solvent system.[1]
Presence of impurities inhibiting crystallization. The presence of significant impurities can sometimes prevent crystallization.[2] Consider a preliminary purification step like a simple filtration or a quick column chromatography.

Issue: Oiling Out Instead of Crystallizing

Possible CauseSuggested Solution
Compound's melting point is lower than the solvent's boiling point. This can cause the compound to melt in the hot solvent and separate as an oil upon cooling.[2]
High concentration of impurities. Impurities can lower the melting point of the compound, leading to oiling out.[2]
Rapid cooling. Cooling the solution too quickly can sometimes promote oil formation over crystal growth.[2]
Solution: Try redissolving the oil in a bit more hot solvent and allowing it to cool more slowly. Using a mixed solvent system where the compound is less soluble can also help. If the problem persists, column chromatography may be a better purification method.[2]

Issue: Poor Recovery of Pure Product

Possible CauseSuggested Solution
Too much solvent used. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[4]
Premature crystallization during hot filtration. If performing a hot filtration to remove insoluble impurities, the solution may cool and crystals may form on the filter paper.
Washing with too much cold solvent. Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. To prevent premature crystallization, pre-heat the filtration apparatus. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Column Chromatography

Issue: Poor Separation of Compounds

Possible CauseSuggested Solution
Inappropriate solvent system. The polarity of the eluent may be too high or too low, resulting in co-elution or no elution of the compounds.
Column overloading. Loading too much crude material onto the column can lead to broad bands and poor separation.
Irregular column packing. Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.
Compound decomposition on silica. Some compounds are unstable on silica gel and may decompose during chromatography.[3]
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Use an appropriate amount of silica gel for the amount of sample. Pack the column carefully to ensure a uniform bed. If decomposition is suspected, consider using a different stationary phase like alumina or a deactivated silica gel.[3]

Issue: Compound is Stuck on the Column

Possible CauseSuggested Solution
Eluent is not polar enough. The solvent system may not be strong enough to elute a polar compound from the stationary phase.
Compound is insoluble in the eluent. The compound may have precipitated at the top of the column.
Solution: Gradually increase the polarity of the eluent. If the compound has precipitated, you may need to change to a solvent system in which the compound is more soluble.[3]
High-Performance Liquid Chromatography (HPLC)

Issue: Broad or Tailing Peaks

Possible CauseSuggested Solution
Column overload. Injecting too much sample can lead to peak broadening.
Secondary interactions with the stationary phase. The amino group on the thiazole ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.
Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Solution: Reduce the injection volume or sample concentration. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. Adjust the pH of the mobile phase to suppress the ionization of the amino group.

Issue: Ghost Peaks

Possible CauseSuggested Solution
Contamination in the mobile phase or system. Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
Sample degradation. The analyte may be degrading in the sample vial or on the column.
Solution: Use high-purity solvents and flush the system thoroughly. Ensure the autosampler and injection port are clean. Prepare fresh samples and use a mobile phase that is compatible with the analyte's stability.

Quantitative Data

Table 1: Reported Yields for Recrystallization of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Recrystallization SolventReported YieldReference
Ethyl acetate72.0%[5]

Note: The purity of the product after recrystallization is often reported as a melting point, which should be compared to the literature value for the pure compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate). Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a 2-Aminothiazole Derivative

This is a general protocol and should be optimized based on TLC analysis of your specific compound.[6]

  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex mixture / Low purity recrystallization->column_chromatography Still impure pure_product Pure Product recrystallization->pure_product Successful hplc Preparative HPLC column_chromatography->hplc Co-eluting impurities column_chromatography->pure_product Successful hplc->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound analogs.

troubleshooting_recrystallization start Low Yield in Recrystallization check_solubility Was the minimum amount of hot solvent used? start->check_solubility check_cooling Was the solution cooled sufficiently? check_solubility->check_cooling Yes solution_dilute Concentrate the mother liquor and re-cool. check_solubility->solution_dilute No check_washing Was a minimal amount of cold solvent used for washing? check_cooling->check_washing Yes insufficient_cooling Cool for a longer period or at a lower temperature. check_cooling->insufficient_cooling No excessive_washing Reduce the volume of washing solvent. check_washing->excessive_washing No end Yield Improved check_washing->end Yes solution_dilute->end insufficient_cooling->end excessive_washing->end

Caption: Troubleshooting workflow for low yield in recrystallization.

troubleshooting_column_chromatography start Poor Separation in Column Chromatography check_tlc Was the solvent system optimized via TLC? start->check_tlc check_loading Was the column overloaded? check_tlc->check_loading Yes optimize_solvent Develop a new solvent system with better separation on TLC. check_tlc->optimize_solvent No check_packing Was the column packed evenly? check_loading->check_packing No reduce_load Use less sample or a larger column. check_loading->reduce_load Yes repack_column Repack the column carefully. check_packing->repack_column No end Separation Improved check_packing->end Yes optimize_solvent->end reduce_load->end repack_column->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

Validation & Comparative

Confirming the Structure of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the discovery and development of novel therapeutics. This guide provides a comparative overview of the analytical techniques used to confirm the structure of ethyl 2-amino-5-methylthiazole-4-carboxylate derivatives, a class of compounds with significant pharmacological potential. [1][2][3]

The structural elucidation of these derivatives primarily relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5][6] Elemental analysis further corroborates the proposed structures.[1] This guide details the experimental protocols for these techniques and presents the expected data in a clear, comparative format.

Spectroscopic Data for Structural Confirmation

The following tables summarize the key spectroscopic data points for the parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, which serve as a reference for the characterization of its derivatives.

Table 1: ¹H NMR Spectral Data of Ethyl 2-amino-4-methylthiazole-5-carboxylate

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (thiazole)2.30 - 2.45s3H
-NH₂6.21 - 6.91s (broad)2H
-O-CH₂-CH₃4.07 - 4.27q2H
-O-CH₂-CH₃1.18 - 1.38t3H
s = singlet, q = quartet, t = triplet

Table 2: ¹³C NMR Spectral Data of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Carbon AtomChemical Shift (δ, ppm)
C=O (ester)~163
C2 (thiazole)~168
C4 (thiazole)~148
C5 (thiazole)~112
-O-CH₂-~60
-CH₃ (thiazole)~17
-CH₂-CH₃~14

Table 3: IR Spectral Data of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3400 - 3200
C-H stretch (aromatic/aliphatic)3100 - 2900
C=O stretch (ester)1680 - 1660
C=N stretch (thiazole)1620 - 1580
C=C stretch (thiazole)1550 - 1450

Table 4: Mass Spectrometry Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate [7]

Ionm/z
[M]+186.05
[M+H]+187.05

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the obtained data with the expected values for the target structure and known derivatives.[8][9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film. For KBr pellets, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C=N) to confirm their presence in the structure.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

  • Data Analysis: Compare the observed molecular ion peak with the calculated molecular weight of the proposed structure.[10] Analyze the fragmentation pattern to further support the structural assignment.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Groups NMR NMR (¹H, ¹³C) Purification->NMR C-H Framework MS Mass Spectrometry Purification->MS Molecular Weight Elemental Elemental Analysis Purification->Elemental Elemental Composition Confirmation Structure Confirmed IR->Confirmation NMR->Confirmation MS->Confirmation Elemental->Confirmation

Caption: Workflow for the synthesis and structural confirmation of thiazole derivatives.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_structure Final Structure H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Connectivity Proton & Carbon Environment H_NMR->Connectivity C_NMR ¹³C NMR (Chemical Shifts) C_NMR->Connectivity IR IR (Vibrational Frequencies) Functional_Groups Presence of Functional Groups IR->Functional_Groups MS MS (Molecular Ion, Fragmentation) Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Final_Structure Confirmed Molecular Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical relationship between spectroscopic data and structural confirmation.

References

A Comparative Guide to the Synthesis of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency of its synthesis is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the most common methods for the synthesis of this important thiazole derivative, complete with experimental data, detailed protocols, and reaction pathway diagrams.

The primary synthetic routes to this compound are variations of the Hantzsch thiazole synthesis. This guide will focus on three prominent methods: the traditional two-step Hantzsch synthesis, a modern one-pot synthesis, and a high-yield method utilizing ethyl 2-chloroacetoacetate.

Data Presentation

The following table summarizes the key quantitative data for the three synthesis methods, allowing for a direct comparison of their performance.

ParameterTraditional Two-Step Hantzsch SynthesisOne-Pot SynthesisMethod Using Ethyl 2-Chloroacetoacetate
Starting Materials Ethyl acetoacetate, N-Bromosuccinimide (NBS), ThioureaEthyl acetoacetate, N-Bromosuccinimide (NBS), ThioureaEthyl 2-chloroacetoacetate, Thiourea, Sodium carbonate
Reaction Time Several hours (two separate steps)~4 hours5 - 5.5 hours
Reaction Temperature Room temperature for bromination, then heating0°C to 80°C40°C to 70°C
Reported Yield < 11%[1]72%[1]> 98%[2]
Key Advantages Well-established classical methodSimplified procedure, higher yield than traditional methodExcellent yield, avoids the use of bromine
Key Disadvantages Low overall yield, tedious work-up[1]Requires careful temperature controlLonger reaction time at elevated temperature

Experimental Protocols

Method 1: Traditional Two-Step Hantzsch Synthesis

This method involves the initial synthesis of an α-haloketone, which is then reacted with thiourea to form the thiazole ring.

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate

  • Dissolve ethyl acetoacetate in a suitable solvent such as dichloromethane.

  • Slowly add N-bromosuccinimide (NBS) to the solution at room temperature while stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the crude ethyl 2-bromo-3-oxobutanoate. This intermediate is often used in the next step without extensive purification due to its instability.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-bromo-3-oxobutanoate in a suitable solvent like ethanol.

  • Add thiourea to the solution and heat the mixture to reflux.

  • After several hours of reflux, cool the reaction mixture.

  • The product precipitates and can be collected by filtration, followed by washing and recrystallization.

Method 2: One-Pot Synthesis from Ethyl Acetoacetate, NBS, and Thiourea

This improved method combines the two steps of the traditional Hantzsch synthesis into a single, streamlined process.[1]

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add N-bromosuccinimide (10.5 g, 0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • Add aqueous ammonia (8.0 mL) to the filtrate.

  • Stir the resulting yellow suspension at room temperature for 10 minutes.

  • Collect the precipitate by filtration, wash with water (3 x 100 mL), and recrystallize from ethyl acetate to yield the final product.

Method 3: Synthesis from Ethyl 2-chloroacetoacetate and Thiourea

This high-yield method utilizes a chlorinated precursor, avoiding the use of bromine.[2]

  • Prepare a solution of ethyl acetate in ethanol (10-35% mass fraction).

  • Add thiourea and a catalytic amount of sodium carbonate to the solution.

  • Heat the mixture to 40-55°C and slowly add ethyl 2-chloroacetoacetate.

  • After the addition is complete, increase the temperature to 60-70°C and maintain it for 5-5.5 hours.

  • Distill off most of the solvent and then cool the mixture to room temperature.

  • Filter the mixture and add the filtrate to water.

  • Adjust the pH to 9-10 with a caustic soda solution and stir.

  • Collect the precipitate by filtration and dry under vacuum to obtain the final product.

Reaction Pathways and Mechanisms

The following diagrams illustrate the chemical transformations involved in the described synthesis methods.

Hantzsch_Traditional cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-bromo-3-oxobutanoate Ethyl 2-bromo-3-oxobutanoate Ethyl Acetoacetate->Ethyl 2-bromo-3-oxobutanoate NBS, CH2Cl2 NBS NBS Product This compound Ethyl 2-bromo-3-oxobutanoate->Product Thiourea, Ethanol, Reflux Thiourea Thiourea One_Pot_Synthesis Start Ethyl Acetoacetate + Thiourea Intermediate In-situ formation of Ethyl 2-bromo-3-oxobutanoate Start->Intermediate NBS, H2O/THF, <0°C to RT Product This compound Intermediate->Product Heat to 80°C Chloroacetate_Method Reactants Ethyl 2-chloroacetoacetate + Thiourea Product This compound Reactants->Product Na2CO3, Ethanol/Ethyl Acetate, 40-70°C

References

Thiazole Derivatives in Antimicrobial Research: A Comparative Analysis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present battle against microbial resistance, the development of novel antimicrobial agents is a critical pursuit for researchers and drug development professionals. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a promising scaffold due to their diverse biological activities. This guide provides a comparative analysis of the antimicrobial activity of ethyl 2-amino-5-methylthiazole-4-carboxylate and its related derivatives against various pathogens, supported by experimental data and detailed protocols.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following table summarizes the MIC values for this compound derivatives and other thiazole compounds against a range of bacterial and fungal strains, as reported in various studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.

CompoundTest OrganismMIC (µg/mL)Reference Standard(s)
Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives
Schiff Base Derivative 2a (from ethyl 2-aminothiazole-4-carboxylate)Staphylococcus epidermidis (Gram-positive)250Not specified in abstract
Pseudomonas aeruginosa (Gram-negative)375Not specified in abstract
Schiff Base Derivative 2b (from ethyl 2-aminothiazole-4-carboxylate)Staphylococcus epidermidis (Gram-positive)250Not specified in abstract
Pseudomonas aeruginosa (Gram-negative)375Not specified in abstract
Schiff Base Derivative 2d (from ethyl 2-aminothiazole-4-carboxylate)Staphylococcus aureus (Gram-positive)250Not specified in abstract
Escherichia coli (Gram-negative)375Not specified in abstract
Schiff Base Derivative 2g (from ethyl 2-aminothiazole-4-carboxylate)Staphylococcus aureus (Gram-positive)250Not specified in abstract
Escherichia coli (Gram-negative)375Not specified in abstract
Other Thiazole Derivatives
Thiophene Derivative 13 (containing benzothiazole)Staphylococcus aureus3.125Chloramphenicol (3.125)
Streptococcus pyogenes>3.125Chloramphenicol (1.56)
Thiazole Derivative 3 (containing benzothiazole)Aspergillus fumigatus6.25Not specified in abstract
Fusarium oxysporum6.25Not specified in abstract
Pyrazolo[1,5-a]pyrimidine 21b (containing benzothiazole)Aspergillus fumigatus6.25Not specified in abstract
Fusarium oxysporum6.25Not specified in abstract
Heteroaryl(aryl) Thiazole Derivative 3 Bacteria230-700Ampicillin
Heteroaryl(aryl) Thiazole Derivative 9 Fungi60-230Not specified in abstract

Experimental Protocols

The determination of antimicrobial activity, particularly the MIC values, relies on standardized and meticulous experimental procedures. Below are detailed methodologies commonly employed in the evaluation of thiazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the MIC of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum:

    • Pure colonies of the test microorganism are picked from an agar plate.

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., thiazole derivative) is prepared in a suitable solvent (e.g., DMSO).

    • A series of twofold dilutions of the compound are made in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the prepared microbial suspension.

    • Positive control wells (containing inoculum but no drug) and negative control wells (containing broth only) are included.

    • The plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[1][2]

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial/Fungal Colony B Prepare Inoculum (0.5 McFarland) A->B Suspend in broth C Dilute Inoculum (5x10^5 CFU/mL) B->C E Inoculate Microtiter Plate C->E D Prepare Serial Dilutions of Test Compound D->E F Incubate (e.g., 24h at 37°C) E->F G Observe for Growth F->G H Determine MIC G->H Lowest concentration with no visible growth

General workflow for MIC determination.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the specific mechanism for every derivative is not always fully elucidated, several key targets have been identified for the broader class of thiazole compounds.

One proposed mechanism involves the inhibition of bacterial cell division by targeting the FtsZ protein.[3][4][5] FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and ultimately cell death.

Another potential target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[6] Inhibition of MurB weakens the cell wall, making the bacterium susceptible to osmotic lysis.

The following diagram depicts a simplified representation of the FtsZ inhibition pathway.

FtsZ_Inhibition_Pathway cluster_cell_division Bacterial Cell Division cluster_inhibition Inhibition by Thiazole Derivative cluster_outcome Outcome FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Filamentation Cell Filamentation FtsZ_monomers->Filamentation Disruption leads to Cell_division Cell Division Z_ring->Cell_division Thiazole Thiazole Derivative Inhibition Inhibition of FtsZ Polymerization Thiazole->Inhibition Inhibition->FtsZ_monomers Cell_death Bacterial Cell Death Filamentation->Cell_death

Inhibition of FtsZ by thiazole derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds in the search for new antimicrobial agents. The presented data highlights their activity against a variety of pathogens. The structure-activity relationship of thiazole derivatives is a complex field, where modifications to the core structure can significantly impact antimicrobial potency and spectrum.[6][7] Future research should focus on synthesizing novel derivatives and conducting comprehensive and standardized antimicrobial evaluations to identify lead compounds for further development. Understanding the specific molecular targets and mechanisms of action will be crucial in designing next-generation thiazole-based antimicrobials to combat the growing threat of drug-resistant infections.

References

Validating the Anticancer Activity of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of ethyl 2-amino-5-methylthiazole-4-carboxylate and its derivatives. It summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Comparative Anticancer Activity

Thiazole derivatives, particularly those based on the this compound scaffold, have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of the potency of these compounds against different cancer types. For context, the activity of doxorubicin, a commonly used chemotherapeutic agent, is included where available.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 1 (Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole) RXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82
HT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71
LOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32
Derivative 2 (Compound 4g) SMMC-7721 (Hepatocellular Carcinoma)2.08--
Derivative 3 (Compound 4b) MCF-7 (Breast)2.03--
Derivative 4 (Compound 4m) MCF-7 (Breast)2.06--
Derivative 5 (Compound 4i) A549 (Lung)1.03--
Compound 9b (A derivative of ethyl 2-amino-4-methylthiazole-5-carboxylate) NCI-60 Cell Line PanelBroad-spectrum activity against 29 of 60 cell lines--

Table 1: Comparative in vitro anticancer activity of this compound derivatives.[1][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of thiazole compounds.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the thiazole compounds are prepared in the growth medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours, the medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included. The plate is then incubated for 48-72 hours.

  • MTT Addition and Incubation: Following the treatment incubation, 20 µL of MTT solution is added to each well. The plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is read at 560-590 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Cells are treated with the thiazole compounds for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cell pellet is resuspended in PBS, and cold 70% ethanol is added dropwise while gently vortexing to fix the cells. Cells are incubated on ice for at least 30 minutes.

  • Staining: The fixed cells are washed with PBS and resuspended in the PI staining solution. The cells are incubated in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA content histogram.[6][7][8][9][10]

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Cells are treated with the test compounds, harvested, and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: An additional volume of 1X Binding Buffer is added, and the cells are analyzed by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[11][12][13][14][15]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Cells are lysed using RIPA buffer, and the protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with the primary antibody overnight at 4°C. After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • Detection: The membrane is incubated with an ECL substrate, and the chemiluminescent signal is captured. The band intensities are quantified to determine the relative protein expression levels.[16][17]

Visualizing the Mechanism of Action

Experimental Workflow

The general workflow for evaluating the anticancer activity of this compound compounds involves a series of in vitro assays to determine cytotoxicity and elucidate the mechanism of cell death.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Cell Viability Assay characterization->mtt Test Compounds ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (Apoptosis Proteins) ic50->western_blot

Caption: General experimental workflow for validating anticancer activity.

Intrinsic Apoptosis Signaling Pathway

Many anticancer agents, including derivatives of this compound, induce cell death through the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

G cluster_0 cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade compound Thiazole Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Blocks bax->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Caption: The intrinsic apoptosis pathway induced by thiazole compounds.[3][6][7][11][16]

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Amino-5-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ethyl 2-amino-5-methylthiazole-4-carboxylate derivatives, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Antimicrobial Activity

Derivatives of this compound have been extensively studied for their potential as antimicrobial agents. The core structure has been modified, primarily at the 2-amino position, to explore the impact of different substituents on antibacterial and antifungal efficacy.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a series of Schiff base derivatives of this compound against various bacterial and fungal strains. The activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Derivatives (µg/mL)

Compound IDR-group (Substituent on Schiff Base)S. aureusS. epidermidisE. coliP. aeruginosaC. albicansC. glabrata
2a Phenyl>500250>500>500250500
2b 4-Hydroxyphenyl>500>500>500375500250
2d 2-Hydroxyphenyl250>500>500>500>500>500
2g 4-Nitrophenyl>500>500375>500>500>500
Ciprofloxacin (Standard Antibiotic)15.615.67.87.8--
Nystatin (Standard Antifungal)----125125

Data sourced from a study on the synthesis and antimicrobial evaluation of 2-aminothiazole-4-carboxylate Schiff bases.[1]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Based on the data presented, the following SAR can be inferred for the antimicrobial activity of these derivatives:

  • Gram-Positive Bacteria:

    • The presence of a hydroxyl group at the ortho position of the phenyl ring (Compound 2d ) conferred the best activity against S. aureus (MIC = 250 µg/mL).[1]

    • An unsubstituted phenyl ring (Compound 2a ) showed notable activity against S. epidermidis (MIC = 250 µg/mL).[1]

  • Gram-Negative Bacteria:

    • A 4-hydroxyphenyl substituent (Compound 2b ) was most effective against P. aeruginosa (MIC = 375 µg/mL).[1]

    • A 4-nitrophenyl group (Compound 2g ) displayed the best activity against E. coli (MIC = 375 µg/mL).[1]

  • Antifungal Activity:

    • The unsubstituted phenyl derivative (2a ) and the 4-hydroxyphenyl derivative (2b ) exhibited the broadest spectrum of antifungal activity, inhibiting both C. albicans and C. glabrata.[1]

Anticancer Activity

The this compound scaffold has also been explored for its anticancer potential. Modifications at the 2-amino and 5-carboxylate positions have yielded compounds with cytotoxic activity against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. The activity is presented as the concentration that causes 50% growth inhibition (GI50) in µM.

Table 2: In Vitro Anticancer Activity (GI50, µM) of this compound Derivatives against Selected Cancer Cell Lines

Compound IDModificationLeukemia (RPMI-8226)CNS Cancer (SF-539)Ovarian Cancer (OVCAR-3)
4 2-(3,4,5-Trimethoxybenzylidene)amino38.344.3>100
9b 2-(4-Chlorophenylsulfonamido)2.63.24.1
10b 2-(4-Chlorobenzamido)3.54.55.2
12f 2-(4-Fluorophenylthioureido)1.82.12.9
Doxorubicin (Standard Drug)0.030.050.08

Data sourced from a study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.[2]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer SAR for this series of derivatives suggests that:

  • The introduction of a sulfonamido (Compound 9b ), amido (Compound 10b ), or thioureido (Compound 12f ) linkage at the 2-amino position generally leads to potent anticancer activity.[2]

  • The thioureido derivatives, particularly with a 4-fluorophenyl substituent (Compound 12f ), exhibited the most potent and broad-spectrum anticancer activity among the tested compounds.[2]

  • The presence of a 4-chlorophenyl group in both the sulfonamido (9b ) and amido (10b ) series contributed to significant cytotoxicity.[2]

  • The Schiff base derivative (4 ) showed weaker and more selective activity compared to the other modifications.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) for the synthesized compounds was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of twofold dilutions were then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ciprofloxacin and Nystatin were used as standard reference drugs for antibacterial and antifungal activities, respectively. A control with DMSO was also included to ensure the solvent had no inhibitory effect at the concentrations used.

In Vitro Anticancer Assay (MTT Assay)

The cytotoxic activity of the compounds against human cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for 48 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell growth inhibition was calculated, and the GI50 value was determined from the dose-response curves.

Visualizations

Experimental Workflow for Antimicrobial Evaluation

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Overnight Culture of Microbes start->culture compound_prep Prepare Compound Dilutions start->compound_prep inoculum_prep Prepare Inoculum (5x10^5 CFU/mL) culture->inoculum_prep inoculation Inoculate Microtiter Plates compound_prep->inoculation inoculum_prep->inoculation incubation Incubate Plates (24-48h, 37°C) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Anticancer Mechanism of Action

While the exact signaling pathways for these specific derivatives have not been fully elucidated, 2-aminothiazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of protein kinases.[2] The following diagram illustrates a plausible pathway for apoptosis induction.

anticancer_mechanism cluster_pathway Apoptosis Induction Pathway compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway for 2-aminothiazole derivatives.

References

A Comparative Analysis of the Biological Activity of Schiff Base and Carboxamide Derivatives of Ethyl 2-Amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key classes of derivatives of ethyl 2-amino-5-methylthiazole-4-carboxylate: Schiff bases and carboxamides. This document summarizes quantitative biological data, outlines experimental protocols, and visualizes relevant chemical and biological pathways to aid in the rational design of novel therapeutic agents. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial and anticancer effects.[1][2] The functionalization of the 2-amino group of the thiazole ring into either a Schiff base or a carboxamide can significantly modulate the biological profile of the parent molecule.

Comparative Biological Activity Data

The following tables summarize the antimicrobial and anticancer activities of representative Schiff base and carboxamide derivatives of this compound and related structures, compiled from various studies. It is important to note that these results are not from a single head-to-head comparative study, and experimental conditions may vary between sources.

Antimicrobial Activity

Table 1: Antibacterial Activity of Schiff Base and Carboxamide Derivatives

Compound TypeDerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff Base Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylateStaphylococcus epidermidis250-[3]
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylatePseudomonas aeruginosa375-[3]
Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylateStaphylococcus epidermidis--[3]
Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylatePseudomonas aeruginosa375-[3]
Carboxamide Ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylateStaphylococcus aureus>1000-[4]
Ethyl 2-(benzoylamino)-4-methylthiazole-5-carboxylateStaphylococcus aureus500-[4]
Ethyl 2-(2-chloroacetylamino)-4-methylthiazole-5-carboxylateBacillus subtilis250-[4]

Table 2: Antifungal Activity of Schiff Base and Carboxamide Derivatives

Compound TypeDerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Schiff Base Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylateCandida albicans-20.0[3]
Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylateCandida glabrata-21.0[3]
Carboxamide Ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylateCandida albicans>1000-[4]
Ethyl 2-(benzoylamino)-4-methylthiazole-5-carboxylateCandida albicans1000-[4]
Anticancer Activity

Table 3: Anticancer Activity of Thiazole Carboxamide Derivatives

Compound TypeDerivativeCell LineIC50 (µM)Reference
Carboxamide N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)<1[5]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideMCF-7 (Breast Cancer)20.2[5]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideHT-29 (Colon Cancer)21.6[5]
2-(2-Chlorophenyl)-N-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamideA-549 (Lung Cancer)-[3]

Experimental Protocols

Synthesis of Schiff Base Derivatives

A general procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate Schiff bases involves the condensation reaction between ethyl 2-aminothiazole-4-carboxylate and a substituted aldehyde or ketone.[3]

  • Reaction Setup: Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the corresponding aldehyde or ketone (0.05 mol) are dissolved in absolute ethanol (30 mL).

  • Catalyst Addition: A few drops of glacial acetic acid are added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred and refluxed for 12 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After cooling, the excess solvent is evaporated using a rotary evaporator. The resulting residue is dissolved in ethyl acetate, and crystals are allowed to form.[3]

Synthesis of Carboxamide Derivatives

The synthesis of carboxamide derivatives typically involves the acylation of the 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate with an appropriate acyl chloride or anhydride.[4]

  • Reaction Setup: Ethyl 2-amino-4-methylthiazole-5-carboxylate is dissolved in a suitable dry solvent such as toluene.

  • Acylating Agent Addition: The acylating agent (e.g., chloroacetyl chloride) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from an appropriate solvent.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)
  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[6]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[8]

Visualizations

Synthetic and Evaluative Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound schiff_base Schiff Base Derivative start->schiff_base Condensation carboxamide Carboxamide Derivative start->carboxamide Acylation aldehyde Aldehyde/Ketone aldehyde->schiff_base acyl_chloride Acyl Chloride/Anhydride acyl_chloride->carboxamide antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) schiff_base->antimicrobial anticancer Anticancer Assays (MTT Assay) schiff_base->anticancer carboxamide->antimicrobial carboxamide->anticancer data Comparative Data Analysis antimicrobial->data anticancer->data

Caption: General workflow for the synthesis and biological evaluation of Schiff base and carboxamide derivatives.

Potential Signaling Pathway Inhibition in Cancer

Thiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[9][10][11]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivatives (e.g., Carboxamides) Thiazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain thiazole derivatives.

References

A Comparative Guide to the Efficacy of Ethyl 2-amino-5-methylthiazole-4-carboxylate Derivatives: In Vitro Findings and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-amino-5-methylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with demonstrated antimicrobial and anticancer properties. This guide provides a comparative overview of the reported in vitro efficacy of these derivatives and outlines the standard experimental protocols for transitioning these findings to in vivo models. While extensive in vitro data exists, a notable gap in publicly available in vivo efficacy studies for this specific scaffold necessitates a forward-looking guide to preclinical evaluation.

In Vitro Efficacy: A Quantitative Comparison

The primary biological activities reported for this compound derivatives are anticancer and antimicrobial. The following tables summarize the quantitative data from various in vitro studies.

Anticancer Activity

The cytotoxic effects of various derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Thiazole-amino acid hybrid 5aA549 (Lung)8.02[1]
Thiazole-amino acid hybrid 5aHeLa (Cervical)6.51[1]
Thiazole-amino acid hybrid 5aMCF-7 (Breast)6.84[1]
Thiazole-amino acid hybrid 5fA549 (Lung)2.07-8.51[1]
Thiazole-amino acid hybrid 5oHeLa (Cervical)2.07-8.51[1]
2-amino-thiazole-5-carboxylic acid phenylamide derivative 21K563 (Leukemia)16.3[2]
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide 27HeLa (Cervical)1.6[2]
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide 28HT29 (Colon)0.63[2]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea 88HS 578T (Breast)0.8[3]
Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
Schiff Base Derivative 2aStaphylococcus epidermidis (MDR)250[4]
Schiff Base Derivative 2bStaphylococcus epidermidis (MDR)250[4]
Schiff Base Derivative 2aPseudomonas aeruginosa (MDR)375[4]
Schiff Base Derivative 2bPseudomonas aeruginosa (MDR)375[4]
Schiff Base Derivative 2dStaphylococcus aureus (MDR)250[4]
Schiff Base Derivative 2gStaphylococcus aureus (MDR)250[4]
Schiff Base Derivative 2dEscherichia coli (MDR)375[4]
Schiff Base Derivative 2gEscherichia coli (MDR)375[4]
Piperazinyl derivative 121dStaphylococcus aureus2-128[3]
Piperazinyl derivative 121dEscherichia coli2-128[3]

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation and comparison of efficacy data. Below are standard protocols for the key in vitro and prospective in vivo experiments.

In Vitro Experimental Protocols

1. MTT Assay for Anticancer Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are serially diluted in culture medium and added to the wells. A vehicle control (medium with solvent) and an untreated control are included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

  • Preparation of Antimicrobial Agent: The test compound is dissolved and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.

Prospective In Vivo Experimental Protocols

1. Human Tumor Xenograft Model for Anticancer Efficacy

This model is a cornerstone for the preclinical evaluation of anticancer drugs and involves implanting human cancer cells into immunocompromised mice.[10][11][12][13]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration. The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used and reproducible model for screening acute anti-inflammatory agents.[14][15][16]

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of a small volume (e.g., 0.1 mL) of 1% carrageenan solution is made into the right hind paw of the rat.

  • Measurement of Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group in comparison to a vehicle control group.

Mandatory Visualizations

Proposed Signaling Pathway and Experimental Workflows

MUC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR Binds PI3K PI3K EGFR->PI3K Activates MEK MEK EGFR->MEK Activates MUC1 MUC1 MUC1->EGFR Interacts with & Stabilizes Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->MUC1 Inhibits? AKT AKT PI3K->AKT Activates Transcription Gene Transcription AKT->Transcription ERK ERK MEK->ERK Activates ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Drug_Discovery_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Start->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Potent Hits In_Vivo_Testing In Vivo Efficacy Testing (e.g., Xenograft, Edema Models) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Ineffective/Toxic Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development Efficacious & Safe End Clinical Trials Preclinical_Development->End

Discussion and Future Directions

The this compound scaffold has yielded numerous derivatives with promising in vitro anticancer and antimicrobial activities. The data suggests that modifications to the 2-amino and 5-carboxylate positions can significantly influence potency and spectrum of activity. For anticancer applications, several derivatives have demonstrated low micromolar to sub-micromolar IC50 values against various cancer cell lines. A potential mechanism of action for these compounds in breast cancer may involve the inhibition of the Mucin 1 (MUC1) oncoprotein, which is known to interact with and stabilize EGFR, leading to the activation of pro-survival signaling pathways like PI3K/AKT and MEK/ERK.[17][18][19] Inhibition of MUC1 could therefore disrupt these pathways and suppress tumor growth.

In the antimicrobial realm, derivatives have shown efficacy against multidrug-resistant bacterial strains, highlighting their potential to address the growing challenge of antibiotic resistance.

The critical next step in the development of these compounds is the rigorous evaluation of their in vivo efficacy and safety. The absence of such data in the public domain represents a significant gap between promising in vitro results and potential clinical application. The standardized in vivo models detailed in this guide, such as the human tumor xenograft for anticancer assessment and the carrageenan-induced paw edema model for anti-inflammatory properties (which often correlates with anticancer mechanisms), provide a clear path forward for preclinical studies.

Researchers and drug development professionals are encouraged to utilize the compiled in vitro data as a baseline for selecting lead candidates for in vivo testing. A systematic approach, as outlined in the drug discovery workflow, will be essential to translate the in vitro potential of this compound derivatives into tangible therapeutic outcomes.

References

Unveiling the Cross-Reactivity Profile of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-amino-5-methylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Analogs derived from this core have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comparative analysis of the cross-reactivity of these analogs, presenting available experimental data to illuminate their selectivity and potential off-target effects. Understanding this cross-reactivity is paramount for the development of targeted therapies with improved efficacy and reduced side effects.

Comparative Biological Activity of 2-Aminothiazole Analogs

The following tables summarize the inhibitory activities of various 2-aminothiazole derivatives against a panel of protein kinases and cancer cell lines. This aggregated data, sourced from multiple studies, offers insights into the structure-activity relationships (SAR) and selectivity profiles of these compounds.

Table 1: Kinase Inhibitory Activity of 2-Aminothiazole Analogs

Compound IDTarget KinaseIC50 (µM)Reference
Analog Series 1
Compound 3Aurora A>10[3]
Compound 24Aurora A0.045[3]
Compound 25Aurora A0.015[3]
Compound 3Flt30.37[3]
Compound 24Flt30.96[3]
Compound 25Flt30.44[3]
Compound 3CDK1/CyclinB>10[3]
Compound 24CDK1/CyclinB>10[3]
Compound 25CDK1/CyclinB4.27[3]
Analog Series 2
Compound 2CK2α>50 (5% inhibition at 50 µM)[4]
Compound 2EGFR74% inhibition at 50 µM[4]
Compound 2EphA455% inhibition at 50 µM[4]
Compound 2Pim-154% inhibition at 50 µM[4]
Compound 7CK2α3.4[1]

Note: The compound structures in Analog Series 1 and 2 are distinct from each other and from the this compound core, but they share the 2-aminothiazole scaffold, providing valuable SAR insights.

Table 2: Cytotoxic Activity of 2-Aminothiazole Analogs against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 20H1299 (Lung)4.89[5]
Compound 20SHG-44 (Glioma)4.03[5]
Compound 17KPNB1 (Binding Kd)~0.02[5]

Note: The specific substitutions on the 2-aminothiazole core for each compound can be found in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to determine the activity and target engagement of 2-aminothiazole analogs.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a general procedure for measuring the ability of a compound to inhibit the activity of a specific protein kinase.

1. Reagents and Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the kinase)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and kinase assay buffer.

  • Add the diluted test compounds or positive control to the respective wells. Include a DMSO-only control (no inhibitor).

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular environment.[6][7][8]

1. Reagents and Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target protein for Western blotting or mass spectrometry

2. Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures in a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will be stabilized and remain soluble at higher temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a suitable method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed by heating at a single temperature with varying compound concentrations to determine the cellular EC50.[8]

Visualizing a Key Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminothiazole Analog Inhibitor->RTK Inhibits Ligand Growth Factor Ligand->RTK Binds

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target of 2-aminothiazole kinase inhibitors.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds C Add compounds and controls to wells A->C B Add kinase, substrate, and buffer to plate B->C D Initiate reaction with ATP C->D E Incubate at optimal temperature D->E F Stop reaction and add detection reagent E->F G Read signal (luminescence/fluorescence) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Experimental workflow for a biochemical kinase inhibition assay.

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A Treat cultured cells with compound or vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot thermal shift curve to confirm target engagement D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Benchmarking Guide to a Novel Ethyl 2-amino-5-methylthiazole-4-carboxylate Derivative for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a new ethyl 2-amino-5-methylthiazole-4-carboxylate derivative against established anticancer drugs. The data presented herein is intended to support researchers in evaluating the potential of this novel compound for further investigation and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a clear and objective assessment.

Data Presentation: Comparative Cytotoxicity Analysis

The primary benchmark for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of a representative novel this compound derivative against the human breast adenocarcinoma cell line (MCF-7) and compares it with standard chemotherapeutic agents.

CompoundTarget Cell LineIC50 (µM)Citation(s)
Novel Thiazole Derivative (Compound 3c) MCF-730 nM (0.03 µM)[1]
Doxorubicin MCF-7~1-2.5 µg/mL[2]
Erlotinib MCF-725 - 49 nM[1]
Dasatinib VariousPotent inhibitor[3][4][5]
Staurosporine MCF-78.81 µM[6]

Note: IC50 values can vary between studies due to different experimental conditions and durations. The data indicates that the novel thiazole derivative (Compound 3c) exhibits potent cytotoxic activity against the MCF-7 cell line, with an efficacy comparable to the established EGFR inhibitor, Erlotinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.[2]

  • Compound Treatment: Cells are then treated with various concentrations of the test compound and incubated for 24, 48, or 72 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[7]

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Harvest and Fixation: Cells are harvested and washed with cold PBS. The cell pellet is resuspended in ice-cold 70% ethanol while vortexing gently and fixed for at least 30 minutes at 4°C.[8]

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[9]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is measured to generate a DNA content histogram.[8][10]

  • Data Analysis: The histogram is analyzed using software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment and Harvest: Cells are treated with the test compound to induce apoptosis and then harvested.

  • Cell Washing: The cells are washed with cold PBS.

  • Resuspension: The washed cells are resuspended in 1X Annexin V binding buffer.[11]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[11]

  • Incubation: The cells are incubated at room temperature in the dark for 5-15 minutes.[11][12]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are measured to distinguish between different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathway Diagram

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers, including breast cancer, making it a key target for anticancer therapies.[13][14]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos pY PI3K PI3K Dimerization->PI3K pY PLCg PLCγ Dimerization->PLCg pY Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 + DAG PLCg->IP3_DAG PIP2 Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Differentiation Differentiation Nucleus->Differentiation

Caption: EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the anticancer potential of a novel compound.

Experimental_Workflow Start Start: Novel Compound Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Pathway Signaling Pathway Analysis Mechanism->Pathway Conclusion Conclusion: Lead Compound Identification CellCycle->Conclusion Apoptosis->Conclusion Pathway->Conclusion

Caption: General workflow for in vitro anticancer drug discovery.

References

validation of 3D-QSAR models for ethyl 2-amino-5-methylthiazole-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

The validation of a 3D-QSAR model is a critical step to ensure its robustness, reliability, and predictive power for new chemical entities.[1] This process involves both internal and external validation techniques to assess the statistical significance and predictive capacity of the generated models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[2][3]

Experimental Protocols for 3D-QSAR Model Validation

The development and validation of a 3D-QSAR model typically follow a structured workflow, beginning with data set preparation and culminating in the assessment of the model's predictive ability.

1. Data Set Preparation and Division: A diverse set of molecules with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive performance on new data.[1][4] The selection of training and test sets can be done randomly or based on the distribution of activity values.[1]

2. Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. A crucial step in 3D-QSAR is the alignment of all molecules onto a common template structure, which is often the most active compound in the series.[4] This ensures that the variations in the calculated molecular fields are due to structural differences related to the biological activity.

3. Generation of CoMFA and CoMSIA Fields: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules using a probe atom. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These fields represent the interaction energies between the probe and each molecule in the dataset.

4. Statistical Analysis and Model Generation: Partial Least Squares (PLS) regression is commonly used to establish a linear relationship between the calculated field descriptors (independent variables) and the biological activities (dependent variable).[5] This analysis generates a QSAR equation that can be used to predict the activity of new compounds.

5. Internal and External Validation: Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric from this process. External validation involves using the generated model to predict the activities of the compounds in the test set, which were not used in model development. The predictive correlation coefficient (pred_r²) is a measure of the model's performance on the external set.[2] Y-randomization is another internal validation technique that ensures the model is not a result of chance correlation by randomizing the biological activity data.

A generalized workflow for the validation of 3D-QSAR models is depicted in the following diagram:

3D-QSAR Validation Workflow cluster_data Data Preparation cluster_modeling Model Building cluster_validation Model Validation cluster_prediction Model Application DataCollection Data Collection (Structures & Activities) DatasetDivision Dataset Division (Training & Test Sets) DataCollection->DatasetDivision Alignment Molecular Alignment DatasetDivision->Alignment FieldCalculation CoMFA/CoMSIA Field Calculation Alignment->FieldCalculation PLS PLS Analysis & Model Generation FieldCalculation->PLS InternalValidation Internal Validation (q², Y-randomization) PLS->InternalValidation ExternalValidation External Validation (pred_r²) PLS->ExternalValidation Prediction Prediction of New Compound Activities ExternalValidation->Prediction

A generalized workflow for the development and validation of 3D-QSAR models.

Comparative Performance of 3D-QSAR Models for Thiazole and Triazole Analogs

The following tables summarize the statistical results from various 3D-QSAR studies on heterocyclic compounds, providing a benchmark for the validation of future models.

Table 1: CoMFA Model Validation Parameters

Study SubjectNo. of Compounds (Training/Test)pred_r²Reference
1,2,4-Triazole Derivatives20 (GA-based selection)0.21290.87130.8417[2]
Morpholine-bearing 1,5-diaryl-diazole DerivativesNot Specified0.6680.882Not Specified[3]
2-Oxoquinoline Arylaminothiazole Derivatives25 (20/5)Not SpecifiedNot SpecifiedNot Specified[4][6]

Table 2: CoMSIA Model Validation Parameters

Study SubjectNo. of Compounds (Training/Test)pred_r²Reference
Morpholine-bearing 1,5-diaryl-diazole DerivativesNot Specified0.6520.878Not Specified[3]
2-Oxoquinoline Arylaminothiazole Derivatives25 (20/5)Not SpecifiedNot SpecifiedNot Specified[4][6]

Note: "Not Specified" indicates that the value was not explicitly mentioned in the abstract or readily available information in the search results.

The presented data from studies on related heterocyclic systems demonstrate that well-constructed 3D-QSAR models can achieve high levels of statistical significance and predictive accuracy. For instance, the model for 1,2,4-triazole derivatives showed a strong correlation between predicted and actual activities, as indicated by the high r² and pred_r² values.[2] Similarly, the CoMFA and CoMSIA models for morpholine-bearing 1,5-diaryl-diazole derivatives also exhibited good internal consistency with q² values of 0.668 and 0.652, respectively.[3]

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-Amino-5-Methylthiazole-4-Carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 2-amino-5-methylthiazole-4-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Hazard Profile and Safety Precautions

This compound is classified as a solid that can cause skin, eye, and respiratory system irritation[1]. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired PPE
Skin Irritant (Category 2)WarningH315: Causes skin irritation[2]Chemical-resistant gloves (e.g., nitrile)
Eye Irritant (Category 2)WarningH319: Causes serious eye irritation[2]Safety glasses or goggles
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationWarningH335: May cause respiratory irritation[2]Dust mask type N95 (US) or equivalent

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Storage:

  • Segregation: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Irritant").

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

2. Spill Management:

  • Immediate Action: In the event of a spill, evacuate personnel from the immediate area to a safe location.

  • Ventilation: Ensure adequate ventilation to disperse any airborne dust.

  • Containment: Wearing the appropriate PPE, carefully sweep up the spilled solid material. Avoid creating dust clouds.

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water[1]. Collect the cleaning materials and place them in the designated waste container.

3. Final Disposal:

  • Professional Service: Arrange for the collection and disposal of the chemical waste by a licensed and reputable hazardous waste disposal company.

  • Documentation: Maintain all records of waste disposal as required by institutional and local regulations.

  • Incineration: A common method for the disposal of this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products[1].

III. Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_procedure Procedure cluster_disposal Disposal start Handling of this compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards wear_ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Dust Mask assess_hazards->wear_ppe is_spill Spill or Unused Material? wear_ppe->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate is_spill->spill_cleanup Spill collect_waste Collect in Labeled, Sealed Container is_spill->collect_waste Unused Material spill_cleanup->collect_waste store_waste Store Waste in a Cool, Dry, Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical.

References

Personal protective equipment for handling Ethyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of Ethyl 2-amino-5-methylthiazole-4-carboxylate, a key biochemical reagent in life science research.[1] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[4][5]To prevent eye irritation from dust particles or splashes.[3]
Hand Protection Appropriate protective gloves (e.g., nitrile rubber) that comply with EN 374 standards.[3]To prevent skin contact and irritation.[3]
Respiratory Protection A NIOSH (US) or CEN (EU) approved N95 dust mask.[3]To avoid inhalation of dust and prevent respiratory tract irritation.[3]
Body Protection Laboratory coat and appropriate protective clothing.To prevent skin exposure.[5]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[3]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[4] Do not eat, drink, or smoke in the work area.[4]

  • Spill Management: In the event of a spill, evacuate personnel from the area.[3] Wear the prescribed PPE, sweep up the solid material, and place it in a suitable, closed container for disposal.[3][4] Avoid actions that create dust.[3] Do not let the product enter drains.[3]

Storage Protocol:

  • Store the compound in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent contamination and degradation.[3]

  • Store away from strong oxidizing agents.[4]

Disposal Plan

All chemical waste must be disposed of in accordance with federal, state, and local regulations.[6]

Disposal Protocol:

  • Waste Collection: Collect unused product and contaminated materials in a clearly labeled, sealed container.

  • Chemical Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Don PPE handle Handle in Fume Hood prep->handle clean Decontaminate Work Area handle->clean degest Wash Hands clean->degest collect Collect Waste degest->collect Transfer to Waste label_waste Label Waste Container collect->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Professional Disposal store_waste->dispose

Caption: Workflow for safe handling and disposal of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-methylthiazole-4-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.